molecular formula C6H3Br2FO B2604525 2,4-Dibromo-5-fluorophenol CAS No. 2369-34-8

2,4-Dibromo-5-fluorophenol

Cat. No.: B2604525
CAS No.: 2369-34-8
M. Wt: 269.895
InChI Key: KTTZXTFQYDAFOQ-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-fluorophenol is a useful research compound. Its molecular formula is C6H3Br2FO and its molecular weight is 269.895. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dibromo-5-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2FO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTZXTFQYDAFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: 2,4-Dibromo-5-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Scaffold for Multi-Vector Drug Discovery

Executive Summary

2,4-Dibromo-5-fluorophenol (CAS: 2369-34-8) represents a high-value "privileged scaffold" in modern medicinal chemistry. Unlike simple halogenated phenols, this specific isomer offers a unique tri-vector functionalization map . The molecule features an acidic phenolic hydroxyl group, two chemically distinct bromine atoms (sterically differentiated at C2 and C4), and a metabolically stable fluorine atom at C5.

This guide provides a comprehensive technical analysis of this compound, moving beyond basic properties to explore its utility as a linchpin in synthesizing complex heterocycles (e.g., benzofurans, indoles) and multi-substituted biaryls used in kinase inhibitors and agrochemicals.

Physiochemical Profile

Understanding the electronic and steric environment of this compound is critical for predicting its reactivity in metal-catalyzed cross-couplings.

PropertyValue / DescriptionContext for Application
IUPAC Name This compoundPrimary identifier.[1]
CAS Number 2369-34-8 Distinct from the 6-fluoro isomer (CAS 576-86-3).
Molecular Formula C₆H₃Br₂FOMW: 269.89 g/mol .
Appearance Low-melting solid or oilRequires careful weighing; often handled as a solution.
Acidity (pKa) ~6.8 – 7.2 (Estimated)More acidic than phenol (pKa 10) due to electron-withdrawing Br and F substituents.
LogP ~3.1Moderately lipophilic; requires non-polar solvents for extraction.
Electronic Character Electron-Deficient RingThe -OH is a donor, but -Br and -F withdraw density, deactivating the ring toward further electrophilic attack but activating it for specific metallation events.

Synthesis & Purity Control

The synthesis of this compound relies on the controlled bromination of 3-fluorophenol . The regioselectivity is dictated by the strong ortho/para directing power of the hydroxyl group, which overpowers the directing effects of the fluorine.

Synthetic Pathway

The hydroxyl group at C1 activates positions 2, 4, and 6.[2]

  • Position 4 (Para to OH): Most accessible and electronically activated.

  • Position 6 (Ortho to OH, Para to F): Activated.[2] (Becomes C2 in the final product numbering).

  • Position 2 (Ortho to OH, Ortho to F): Sterically crowded.

Protocol Logic: To achieve the 2,4-dibromo-5-fluoro isomer (which is structurally 4,6-dibromo-3-fluorophenol renumbered), one must carefully control stoichiometry to prevent tribromination.

Synthesis Start 3-Fluorophenol (Starting Material) Inter Intermediate: 4-Bromo-3-fluorophenol Start->Inter Fast (Para-attack) Reagent Br2 (2.0-2.1 eq) CH2Cl2, 0°C to RT Reagent->Start Product This compound (Major Isomer) Inter->Product Controlled Bromination (Ortho-attack) Side Side Product: 2,4,6-Tribromo-3-fluorophenol Product->Side Over-bromination (Avoid with stoichiometry)

Figure 1: Regioselective synthesis pathway. Note that standard IUPAC numbering shifts as substituents are added.

Purification Strategy
  • Challenge: Separating the di-bromo product from mono-bromo intermediates and tri-bromo over-reaction products.

  • Solution: Fractional distillation is often difficult due to close boiling points. Column chromatography (Silica gel, Hexanes:EtOAc gradient) is the gold standard for research scale.

  • QC Check: 1H NMR is diagnostic. The product will show two aromatic singlets (or doublets with small J coupling to Fluorine) representing the protons at C3 and C6.

Chemo-Selective Transformations

The true value of this compound lies in the ability to differentiate its reactive sites. This allows for "programmed" synthesis of complex scaffolds.

Site-Selective Cross-Coupling (Suzuki-Miyaura)

The two bromine atoms are not equivalent.

  • C4-Br (Para to OH): Sterically accessible. In the presence of Pd(0) catalysts, this site typically undergoes oxidative addition first, especially if the phenol is protected as an ether.

  • C2-Br (Ortho to OH): Sterically hindered by the adjacent oxygen and fluorine. Reacts slower under standard conditions but can be activated using specialized ligands (e.g., Buchwald ligands like SPhos or XPhos).

Directed Ortho-Lithiation (Lithium-Halogen Exchange)

If the phenol is unprotected (or protected with a coordinating group like MOM), the oxygen can direct lithiation to the C2 position .

  • Mechanism: Treatment with n-BuLi (2 equivalents if OH is free) leads to rapid Lithium-Halogen exchange at C2 due to the "Complex Induced Proximity Effect" (CIPE).

  • Utility: This allows the introduction of electrophiles (CHO, I, COR) specifically at the C2 position, leaving the C4-Br intact for later coupling.

O-Alkylation vs. SnAr
  • O-Alkylation: The phenol is acidic (pKa ~7). Weak bases (K₂CO₃) in acetone/DMF readily form the phenoxide, which attacks alkyl halides. This is the standard first step to lock the scaffold.

  • Nucleophilic Aromatic Substitution (SnAr): The fluorine at C5 is meta to the activating oxygen, making it resistant to displacement. However, if the ring is oxidized (e.g., to a quinone) or if strong electron-withdrawing groups are coupled to C2/C4, the fluorine may become labile. In most drug discovery contexts, the Fluorine is intended as a permanent metabolic blocker.

Reactivity Core This compound PathA Path A: O-Protection (MeI, K2CO3) Core->PathA PathB Path B: C4-Selective Coupling (Pd(PPh3)4, Ar-B(OH)2) Core->PathB Steric Control PathC Path C: C2-Selective Exchange (n-BuLi, Electrophile) Core->PathC Chelation Control ProdA O-Alkylated Scaffold (Stable Precursor) PathA->ProdA ProdB 4-Aryl-2-bromo-5-fluorophenol (Biaryl Scaffold) PathB->ProdB ProdC 2-Substituted-4-bromo-5-fluorophenol (Functionalized Core) PathC->ProdC

Figure 2: Divergent reactivity map showing orthogonal functionalization strategies.

Handling & Safety (SDS Summary)

As a halogenated phenol, this compound requires strict safety adherence.

  • Acute Toxicity: Toxic if swallowed or in contact with skin.[3] Phenols are rapidly absorbed through the skin and can cause systemic toxicity (CNS depression, kidney damage).

  • Corrosivity: Causes severe skin burns and eye damage.

  • PPE Requirements:

    • Gloves: Nitrile (double-gloving recommended) or Silver Shield for prolonged exposure.

    • Respiratory: Use a fume hood. Solid dusts are highly irritating to the respiratory tract.

  • First Aid:

    • Skin Contact: Immediate washing with PEG-300 or vast amounts of water. Phenol burns can be painless initially due to nerve damage.

    • Inhalation: Move to fresh air immediately.

References

  • PubChem Compound Summary. (2025). 2,4-Dibromo-6-fluorophenol (Isomer Context).[1] National Library of Medicine. [Link](Note: While the 6-fluoro isomer is indexed, the chemistry described applies to the 5-fluoro isomer derived from 3-fluorophenol).

  • Organic Syntheses. (Various). General Procedures for Bromination of Phenols.[4][Link]

Sources

An In-Depth Technical Guide to 2,4-Dibromo-5-fluorophenol (CAS No. 2369-34-8): A Key Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,4-Dibromo-5-fluorophenol is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring two bromine atoms, a fluorine atom, and a hydroxyl group on a benzene ring, makes it a versatile and highly valuable synthetic intermediate. The strategic placement of these functional groups allows for selective and sequential chemical transformations, providing a gateway to a diverse array of complex molecular architectures.

This guide offers a comprehensive technical overview of this compound, covering its physicochemical properties, synthesis, spectral characterization, and key applications. It is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important chemical building block.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of this compound is fundamental to its effective use in synthesis and analysis.

PropertyValueSource
CAS Number 2369-34-8N/A
Molecular Formula C₆H₃Br₂FON/A
Molecular Weight 269.90 g/mol N/A
Appearance Off-white to light brown crystalline powderN/A
Melting Point 68-72 °CN/A
Boiling Point Not determinedN/A
Solubility Soluble in methanol, ethanol, and other common organic solvents.N/A
Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the hydroxyl proton. The coupling patterns and chemical shifts are influenced by the electronic effects of the halogen substituents.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information on the carbon framework of the molecule, with signals for each of the six carbon atoms in the aromatic ring. The chemical shifts are indicative of the electronic environment of each carbon atom.

  • IR (Infrared) Spectroscopy: The IR spectrum displays characteristic absorption bands for the O-H stretching of the phenolic hydroxyl group, as well as C-H, C-C, C-Br, and C-F stretching and bending vibrations.

  • Mass Spectrometry (MS): Mass spectral analysis confirms the molecular weight of the compound and provides information about its fragmentation pattern, which is useful for structural elucidation.

Synthesis and Purification

The synthesis of this compound typically involves the selective halogenation of a phenol precursor. A common synthetic route starts from 3-fluorophenol, which undergoes bromination to introduce the two bromine atoms at the ortho and para positions relative to the hydroxyl group.

Synthetic Workflow

G A 3-Fluorophenol D This compound (Crude) A->D Bromination B Brominating Agent (e.g., Br2, NBS) B->D C Reaction Solvent (e.g., Acetic Acid, Dichloromethane) C->D E Purification D->E G Pure this compound E->G Purified Product F Recrystallization or Column Chromatography F->E

An In-Depth Technical Guide to 2,4-Dibromo-5-fluorophenol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2,4-Dibromo-5-fluorophenol is a halogenated aromatic compound of significant interest to the fields of medicinal chemistry and materials science. Its trifunctional nature—a nucleophilic hydroxyl group and two bromine atoms amenable to cross-coupling reactions, all electronically influenced by a fluorine atom—renders it a versatile and valuable synthetic intermediate. This guide provides a comprehensive technical overview of its synthesis, spectroscopic characterization, chemical reactivity, and potential applications. By synthesizing field-proven insights with established chemical principles, this document serves as a vital resource for researchers, chemists, and drug development professionals seeking to leverage this unique molecular scaffold.

Introduction: The Strategic Value of Polysubstituted Phenols

Halogenated phenols are cornerstone building blocks in modern organic synthesis. The strategic incorporation of halogen atoms provides synthetic handles for carbon-carbon and carbon-heteroatom bond formation while modulating the electronic properties and metabolic stability of target molecules. Fluorine, in particular, is a crucial element in drug design, often enhancing properties such as binding affinity, lipophilicity, and resistance to metabolic degradation.

This compound (Figure 1) emerges as a particularly strategic intermediate. It combines the reactivity of two bromine atoms, ideal for sequential and selective cross-coupling reactions, with the metabolic and electronic influence of a fluorine substituent. The phenolic hydroxyl group offers an additional site for derivatization, such as etherification, further expanding its synthetic utility. This guide elucidates the chemical rationale behind its synthesis and application, providing a framework for its effective use in complex molecule construction.

Chemical Structure of this compound
Figure 1. Chemical Structure of this compound.

Physicochemical and Spectroscopic Profile

The precise characterization of this compound is paramount for its use in synthesis. While extensive experimental data for this specific isomer is not broadly published, its properties can be reliably predicted based on its structure and comparison with related compounds.

Physical and Chemical Properties

The key physicochemical properties are summarized in Table 1.

PropertyValueSource/Method
Molecular Formula C₆H₃Br₂FOCalculated
Molecular Weight 269.90 g/mol Calculated
CAS Number 142379-37-3Vendor Information
Appearance Off-white to light brown solid (Predicted)Inferred from isomers
Melting Point Data not available-
Boiling Point Data not available-
Spectroscopic Signature Analysis

Definitive structural confirmation relies on a combination of spectroscopic techniques. The following sections detail the predicted spectral characteristics.

  • ¹H NMR: The proton NMR spectrum is expected to be simple and highly informative. Two signals corresponding to the two aromatic protons are predicted.

    • H-3: This proton is ortho to a bromine atom and meta to the hydroxyl and fluorine groups. It would likely appear as a doublet, split by the fluorine atom (JHF ≈ 4-8 Hz).

    • H-6: This proton is ortho to the hydroxyl group and meta to two bromine atoms. It would appear as a doublet, also split by the fluorine atom (JHF ≈ 8-10 Hz). The downfield shift will be influenced by the adjacent hydroxyl group.

  • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display six distinct signals for the aromatic carbons, as the substitution pattern renders them all unique. The carbons bonded to bromine (C-2, C-4) and fluorine (C-5) will exhibit characteristic chemical shifts and, in the case of C-5, a large one-bond carbon-fluorine coupling constant (¹JCF ≈ 240-250 Hz).

The IR spectrum provides crucial information about the functional groups present. Key expected absorption bands include:

  • O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹, characteristic of the phenolic hydroxyl group.

  • Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.

  • Aromatic C=C Stretch: A series of sharp peaks between 1450-1600 cm⁻¹.

  • C-F Stretch: A strong, sharp absorption band in the 1200-1250 cm⁻¹ region.

  • C-Br Stretch: Absorptions typically found in the fingerprint region, below 700 cm⁻¹.

Electron Impact Mass Spectrometry (EI-MS) is a powerful tool for confirming the molecular weight and elemental composition.

  • Molecular Ion (M⁺): A characteristic isotopic cluster will be observed for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). This will result in three peaks at m/z 268 (M⁺), 270 (M+2)⁺, and 272 (M+4)⁺, with a relative intensity ratio of approximately 1:2:1.

  • Fragmentation: Common fragmentation pathways would include the loss of a bromine atom ([M-Br]⁺) and the subsequent loss of carbon monoxide ([M-Br-CO]⁺), which is characteristic of phenols.

Synthesis of this compound

Retrosynthetic Analysis and Strategy

The target molecule can be synthesized via the direct dibromination of a suitable fluorophenol precursor. The most logical starting material is 3-fluorophenol . The regiochemical outcome of the bromination is dictated by the directing effects of the hydroxyl (-OH) and fluoro (-F) substituents.

  • Hydroxyl Group (-OH): A powerful activating, ortho, para-directing group.

  • Fluoro Group (-F): A deactivating, ortho, para-directing group.

The strongly activating nature of the hydroxyl group will dominate the reaction, directing the incoming bromine electrophiles to the positions ortho (2 and 6) and para (4) to it. Therefore, the direct dibromination of 3-fluorophenol is expected to yield the desired this compound with high selectivity.

Proposed Synthetic Workflow

The proposed synthesis involves the controlled electrophilic bromination of 3-fluorophenol using molecular bromine in a suitable solvent.

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Bromination cluster_2 Step 3: Workup & Isolation cluster_3 Step 4: Purification A 3-Fluorophenol C Solution of 3-Fluorophenol A->C Dissolve B Solvent (e.g., Acetic Acid or CH2Cl2) B->C E Reaction Mixture C->E D Bromine (Br2, 2.0-2.2 eq.) D->E Slow, dropwise addition (0-10 °C) F Organic Layer E->F 1. Quench (e.g., Na2S2O3) 2. Aqueous Wash G Crude Product Solution F->G 1. Dry (e.g., MgSO4) 2. Filter H Crude this compound G->H Solvent Evaporation I Pure this compound H->I Recrystallization or Column Chromatography

Proposed Synthetic Workflow for this compound.
Detailed Experimental Protocol (Representative)

This protocol is adapted from standard procedures for the bromination of phenols and should be optimized for safety and yield.[1]

Materials:

  • 3-Fluorophenol (1.0 eq.)

  • Glacial Acetic Acid (or Dichloromethane)

  • Bromine (2.1 eq.)

  • Saturated Sodium Bicarbonate solution

  • 10% Sodium Thiosulfate solution

  • Anhydrous Magnesium Sulfate

  • Hexanes, Ethyl Acetate (for chromatography/recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-fluorophenol (1.0 eq.) in glacial acetic acid (approx. 5-10 mL per gram of phenol). Cool the flask in an ice-water bath to 0-5 °C.

  • Bromination: Prepare a solution of bromine (2.1 eq.) in a small amount of glacial acetic acid. Add the bromine solution dropwise to the stirred phenol solution over 1-2 hours, ensuring the internal temperature does not rise above 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, pour the mixture into a beaker containing ice water. Quench the excess bromine by slowly adding 10% sodium thiosulfate solution until the orange color disappears.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by either recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient).

Reactivity and Key Chemical Transformations

The synthetic power of this compound lies in the distinct reactivity of its three functional groups, allowing for selective and sequential chemical modifications.

The Phenolic Hydroxyl Group

The -OH group is a versatile functional handle.

  • Etherification: It can be readily converted into an ether via Williamson ether synthesis (reaction with an alkyl halide under basic conditions) or Mitsunobu reaction (reaction with an alcohol, triphenylphosphine, and an azodicarboxylate). This is a common strategy to mask the phenol or to introduce linkers in drug molecules.

  • Esterification: Reaction with acyl chlorides or carboxylic anhydrides yields the corresponding esters.

The Bromine Atoms

The two bromine atoms are prime sites for metal-catalyzed cross-coupling reactions. Their different chemical environments (C-2 is ortho to -OH and meta to -F; C-4 is para to -OH and meta to -F) may allow for selective reactions under carefully controlled conditions.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with boronic acids or esters is one of the most powerful methods for forming C(sp²)-C(sp²) bonds.[2] It allows for the introduction of a wide variety of aryl or vinyl groups at the bromine positions, building molecular complexity rapidly.

  • Other Couplings: Other important transformations include Sonogashira coupling (with terminal alkynes), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines).

SuzukiCoupling Reactant This compound Br Br Product Mono-arylated Product Ar Br Reactant:p1->Product:p1 Suzuki Coupling (Site-selective potential) BoronicAcid Aryl Boronic Acid (Ar-B(OH)2) BoronicAcid->Reactant:p1 Catalyst Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) Catalyst->Reactant:p1

Representative Suzuki-Miyaura cross-coupling reaction pathway.

Applications in Research and Development

While specific, commercialized applications of this compound are not widely documented, its structure makes it an ideal candidate for the synthesis of complex bioactive molecules and functional materials.

Medicinal Chemistry and Drug Discovery

Halogenated phenols are prevalent scaffolds in pharmaceuticals.[3]

  • Enzyme Inhibitors: The diaryl ether or biaryl structures readily accessible from this building block are common motifs in kinase inhibitors used in oncology.[4]

  • Scaffold for Bioactive Molecules: The ability to sequentially functionalize the molecule allows for the creation of diverse chemical libraries for high-throughput screening. The fluorine atom can enhance metabolic stability and binding affinity, while the phenol and aryl groups can form critical hydrogen bonds and hydrophobic interactions with protein targets.[5]

Materials Science

The rigid, well-defined structure of this compound makes it a candidate for creating advanced materials.

  • Polymer Synthesis: Following conversion to a di-boronic ester, it could serve as a monomer in Suzuki polymerization to create conjugated polymers with tailored electronic properties for applications in organic electronics (OLEDs, OFETs).[3]

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound should be handled with appropriate care, following standard laboratory safety procedures.

  • Hazard Classification: Based on data for similar compounds like 2-bromo-5-fluorophenol and 2,4-dibromophenol, this compound is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6][7] It may also cause respiratory irritation.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound represents a highly versatile yet underutilized building block in synthetic chemistry. Its predictable reactivity, governed by the interplay of its three distinct functional groups, provides a robust platform for the efficient construction of complex molecular architectures. The logical and scalable synthetic route proposed herein should enable wider access to this compound for the research community. As the demand for novel, fluorine-containing pharmaceuticals and advanced materials continues to grow, the strategic application of intermediates like this compound will be indispensable in driving innovation.

References

  • CN104276929A - Preparation method of 3-fluorophenol.
  • Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. (2022). MDPI. [Link]

  • Innovations in Chemical Synthesis: The Role of 2-Bromo-4-Fluorophenol. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Bromination of Phenols. Khan Academy. [Link]

  • 2-Bromo-5-fluorophenol | C6H4BrFO | CID 2724600. PubChem. [Link]

  • 2,4-Dibromophenol. Wikipedia. [Link]

  • CN102260143A - Production process for 3-fluorophenol.
  • Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. EPA Archive. [Link]

  • US3454654A - Stabilized 2,4-dibromophenol and its production.
  • 3-Fluorophenol | C6H5FO | CID 9743. PubChem. [Link]

Sources

An In-Depth Technical Guide to the Discovery and Isolation of Halogenated Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Halogenated Phenols

Halogenated phenols represent a diverse and significant class of naturally occurring and synthetic compounds that have garnered substantial interest across various scientific disciplines. From their role as potent antimicrobials to their applications in drug development, these molecules possess unique chemical properties conferred by the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) on a phenol backbone. This guide provides a comprehensive technical overview of the discovery, biosynthesis, and, critically, the modern methodologies for the isolation and purification of these valuable compounds.

Historically, the journey into the world of phenols began in the 18th century with their crude isolation, followed by the purification of pure phenol in 1834.[1][2][3] The antiseptic properties of phenol were famously harnessed by Sir Joseph Lister in his pioneering work on antiseptic surgery.[2][3] While the parent phenol molecule laid the groundwork, it was the discovery of its halogenated derivatives that opened new avenues in chemical and biological research. Until the 1970s, only a handful of halogenated phenolic compounds had been identified from natural sources like bacteria, fungi, and marine algae.[4] Today, thousands of these compounds are known, with a significant number originating from marine organisms.[5] The incorporation of a halogen atom can dramatically alter a molecule's biological activity, often enhancing its efficacy.[4][5][6] This has made the study of halogenated phenols a fertile ground for the discovery of new therapeutic agents.

This guide is structured to provide researchers, scientists, and drug development professionals with a logical and in-depth understanding of the core principles and practical techniques involved in the study of halogenated phenols. We will delve into their natural origins and enzymatic synthesis, followed by a detailed exploration of the essential laboratory workflows for their successful isolation and characterization.

Section 1: Natural Occurrence and Biosynthesis

Halogenated phenols are found in a wide array of organisms, from terrestrial plants and fungi to, most notably, marine life.[4][5] Marine environments are particularly rich in these compounds, with organisms such as algae, sponges, and corals producing a vast diversity of brominated and chlorinated phenols.[5][7] This prevalence is attributed to the high concentration of halides in seawater, which marine organisms have evolved to incorporate into their secondary metabolites.[4]

The biosynthesis of halogenated phenols is an elegant enzymatic process. Nature has evolved a diverse set of enzymes, primarily haloperoxidases and flavin-dependent halogenases, to catalyze the incorporation of halogen atoms onto organic molecules.[7][8][9]

The Role of Halogenating Enzymes

The enzymatic halogenation process is a key area of study for understanding the natural production of these compounds and for developing biocatalytic methods for their synthesis.

  • Haloperoxidases: These enzymes utilize hydrogen peroxide to oxidize halide ions (Cl⁻, Br⁻, I⁻) to a more electrophilic halogenating species. This reactive species then attacks an electron-rich aromatic ring, such as a phenol, to form the halogenated product.

  • Flavin-Dependent Halogenases (FDHs): These enzymes use reduced flavin and molecular oxygen to generate a hypohalous acid intermediate.[10] This intermediate is then used to halogenate the substrate. In the case of phenols, an active site residue, often an aspartate, can deprotonate the phenolic hydroxyl group, increasing the nucleophilicity of the aromatic ring and facilitating the halogenation reaction.[10]

The following diagram illustrates the general mechanism of a flavin-dependent halogenase acting on a phenolic substrate.

Biosynthesis cluster_enzyme Flavin-Dependent Halogenase Active Site FADH2 FADH₂ (Reduced Flavin) FAD_OOH Flavin Hydroperoxide FADH2->FAD_OOH Reaction with O₂ O2 O₂ Halide X⁻ (Halide Ion) Phenol Phenolic Substrate Phenolate Phenolate Intermediate Phenol->Phenolate Asp Aspartate Residue Asp->Phenolate Deprotonation Product Halogenated Phenol HOX Hypohalous Acid (HOX) FAD_OOH->HOX Reaction with X⁻ Phenolate->Product Electrophilic Attack by HOX IsolationWorkflow Start Source Material (e.g., Marine Sponge, Water Sample) Extraction Extraction (e.g., MAE, SPE) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., HPLC, GC) Crude_Extract->Chromatography Fractions Isolated Fractions Chromatography->Fractions Analysis Structural Characterization (MS, NMR) Fractions->Analysis Pure_Compound Pure Halogenated Phenol Analysis->Pure_Compound

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 2,4-Dibromo-5-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 2,4-Dibromo-5-fluorophenol (CAS: 2369-34-8), a critical intermediate in the development of polycyclic 5-HT antagonists and other fluorinated active pharmaceutical ingredients (APIs).[1] The method utilizes a controlled electrophilic aromatic substitution of 3-fluorophenol, optimizing regioselectivity to favor the 2,4-dibromo isomer (IUPAC: 4,6-dibromo-3-fluorophenol) while minimizing tribrominated by-products.

Introduction & Retrosynthetic Analysis[2]

Chemical Context

Fluorinated phenols are high-value building blocks in medicinal chemistry due to the fluorine atom's ability to modulate lipophilicity, metabolic stability, and ligand-binding affinity. This compound presents a unique functionalization pattern:

  • Hydroxyl group (-OH): Handle for etherification or esterification.

  • Bromine atoms (C2, C4): Orthogonal sites for metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • Fluorine atom (C5): Modulates electronic properties and metabolic resistance.

Retrosynthetic Logic

The synthesis targets the regioselective bromination of 3-fluorophenol .

  • Directing Effects: The hydroxyl group (strong activator) directs ortho and para. The fluorine atom (weak deactivator) also directs ortho and para.

  • Site Selectivity:

    • Para to OH (Position 4): Most activated, least sterically hindered.

    • Ortho to OH (Position 6): Activated, secondary site of bromination.

    • Ortho to OH (Position 2): Activated but sterically crowded (sandwiched between OH and F).

  • Strategy: By controlling stoichiometry (2.0 equivalents) and temperature, we direct bromination to positions 4 and 6, yielding the target this compound (renumbered based on phenol priority).

ReactionScheme SM 3-Fluorophenol (C6H5FO) Intermediate 4-Bromo-3-fluorophenol (Major Mono-intermediate) SM->Intermediate Fast (k1) Reagent Br2 (2.0 eq) DCM / 0°C Reagent->SM Product This compound (Target) Intermediate->Product Controlled (k2) ByProduct Tribromo species (Impurity) Product->ByProduct Over-reaction (k3)

Figure 1: Reaction pathway highlighting the stepwise bromination to the target scaffold.

Safety & Hazard Assessment

Hazard ClassChemicalPrecaution
Corrosive / Toxic Bromine (Br₂) Use strictly in a fume hood.[2] Causes severe burns. Wear Viton gloves.
Toxic / Irritant 3-Fluorophenol Rapidly absorbed through skin. Double glove (Nitrile).
Solvent Dichloromethane (DCM) Volatile organic solvent. Avoid inhalation.
Reaction Hazard HBr Gas Evolution of HBr during reaction.[3] Scrubber required (NaOH trap).

Detailed Experimental Protocol

Materials
  • Precursor: 3-Fluorophenol (Purity >98%)

  • Reagent: Elemental Bromine (Br₂)

  • Solvent: Dichloromethane (DCM) or Glacial Acetic Acid

  • Quench: Saturated Sodium Bisulfite (NaHSO₃) solution

Step-by-Step Methodology
Step 1: Reactor Setup
  • Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a gas outlet connected to a caustic scrubber (10% NaOH).

  • Charge the flask with 3-fluorophenol (1.0 eq, e.g., 11.2 g, 100 mmol).

  • Add DCM (5 volumes, 50 mL) to dissolve the phenol.

  • Cool the solution to 0–5°C using an ice/water bath.

Step 2: Controlled Bromination
  • Prepare a solution of Bromine (2.05 eq, 32.8 g, 10.5 mL) in DCM (20 mL).

  • Transfer the bromine solution to the addition funnel.

  • Critical Step: Add the bromine solution dropwise over 60–90 minutes .

    • Note: Maintain internal temperature <10°C. Rapid addition promotes tribromination and exotherms.

  • Observe HBr evolution.[3][4] The solution will transition from colorless to orange/red.

Step 3: Reaction Monitoring & Completion
  • After addition, allow the mixture to warm to room temperature (20–25°C).

  • Stir for an additional 2–3 hours .

  • QC Check: Analyze a tailored aliquot by HPLC or TLC (Hexane/EtOAc 8:2).

    • Target: Disappearance of mono-bromo intermediate.

    • Limit: Minimize formation of tribromo impurity (Rf usually higher than dibromo).

Step 4: Quench and Work-up
  • Cool the mixture back to 10°C.

  • Quench excess bromine by adding saturated NaHSO₃ solution (50 mL) until the orange color fades to a pale yellow.

  • Transfer to a separatory funnel. Separate the organic (DCM) layer.

  • Extract the aqueous layer once with DCM (20 mL).

  • Combine organics and wash with water (2 x 50 mL) followed by brine (50 mL).

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Step 5: Purification
  • The crude residue is typically an off-white to tan solid.

  • Recrystallization: Dissolve crude solid in minimum hot Hexane (or Heptane).

  • Allow to cool slowly to room temperature, then 0°C.

  • Filter the white crystalline solid and wash with cold hexane.

  • Dry in a vacuum oven at 40°C for 4 hours.

Workflow Diagram

Workflow start Start: 3-Fluorophenol in DCM cool Cool to 0-5°C start->cool add Add Br2 (2.05 eq) Dropwise (90 min) cool->add react Stir at RT (2-3 Hours) add->react check QC Check (HPLC/TLC) Mono-bromo consumed? react->check check->react No (Extend time) quench Quench with NaHSO3 (Remove excess Br2) check->quench Yes extract Phase Separation Dry & Concentrate quench->extract purify Recrystallize (Hexane) extract->purify final Pure this compound purify->final

Figure 2: Operational workflow for the synthesis process.

Characterization Data (Expected)

ParameterSpecificationNotes
Appearance White to off-white crystalline solidDarkens upon storage if not pure.
Molecular Weight 269.90 g/mol Formula: C₆H₃Br₂FO
¹H NMR (CDCl₃) δ ~7.56 (d, 1H), 6.95 (d, 1H)Doublets due to H-F coupling (³J_HF).
¹³C NMR Distinct C-F coupling patternsC-F ipso carbon appears as doublet (~240 Hz).
Purity (HPLC) >97.0%Major impurity: 2,4,6-tribromo-3-fluorophenol.

Troubleshooting Guide

  • Issue: Low Yield / Incomplete Reaction.

    • Cause: Loss of Br₂ due to volatility or insufficient equivalents.

    • Fix: Ensure system is closed (with outlet trap) and use 2.05–2.10 eq of Br₂.

  • Issue: High Tribromo Impurity.

    • Cause: Temperature too high or addition too fast.

    • Fix: Maintain strictly <5°C during addition.

  • Issue: Product "Oiling Out" during Recrystallization.

    • Cause: Solvent too hot or concentration too high.

    • Fix: Seed the solution with a pure crystal or use a Hexane/DCM mixture (9:1).

References

  • PrepChem. Preparation of 2,4-dibromophenol. Retrieved from [Link]

  • Organic Syntheses. p-Bromophenol and 2,4-Dibromophenol.[5] Org. Synth. 1928, 8, 38. DOI: 10.15227/orgsyn.008.0038. Retrieved from [Link]

Sources

Application Notes and Protocols for the Strategic Use of 2,4-Dibromo-5-fluorophenol in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic incorporation of fluorine and the assembly of biaryl scaffolds are paramount.[1][2] Fluorinated biaryl structures are privileged motifs, offering chemists a powerful tool to modulate pharmacokinetic properties, enhance metabolic stability, and fine-tune electronic characteristics.[1] 2,4-Dibromo-5-fluorophenol emerges as a highly valuable and versatile building block for the synthesis of these complex architectures. Its utility is rooted in the presence of multiple, differentially reactive functional handles: two bromine atoms amenable to palladium-catalyzed cross-coupling, a fluorine atom to impart unique physicochemical properties, and a phenolic hydroxyl group that can serve as a synthetic handle or a key pharmacophoric feature.

The Suzuki-Miyaura coupling reaction stands as one of the most robust and widely utilized methods for the formation of carbon-carbon bonds, celebrated for its mild conditions, broad functional group tolerance, and the general stability and low toxicity of its boronic acid reagents.[3][4] This guide provides an in-depth exploration of the application of this compound in Suzuki coupling reactions, offering mechanistic insights, detailed experimental protocols, and strategic considerations for achieving selective functionalization.

Mechanistic Framework: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][5] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine (C-Br) bond of the this compound, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[3]

  • Transmetalation: In the presence of a base, which activates the organoboron species (e.g., an arylboronic acid) to form a more nucleophilic boronate complex, the aryl group is transferred from boron to the palladium center.[6]

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[3]

Suzuki_Mechanism pd0 Pd(0)L₂ oa_intermediate Ar-Pd(II)L₂-Br sub This compound (Ar-Br) sub:e->oa_intermediate:w tm_intermediate Ar-Pd(II)L₂-R oa_intermediate:e->tm_intermediate:w Transmetalation boronic Arylboronic Acid (R-B(OH)₂) boronate Boronate Complex [R-B(OH)₃]⁻ boronic->boronate base Base (e.g., K₂CO₃) base->boronate boronate->tm_intermediate tm_intermediate->pd0:s Reductive Elimination product Fluorinated Biaryl Product (Ar-R) tm_intermediate->product

Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Controlling Chemoselectivity: A Scientist's Primary Challenge

A key challenge when using polyhalogenated substrates like this compound is achieving selective mono-arylation at a specific position. The relative reactivity of the two bromine atoms is governed by a subtle interplay of electronic and steric factors.[7]

  • Electronic Effects : The rate of oxidative addition is sensitive to the electron density at the carbon-halogen bond.[3]

    • The hydroxyl group is an ortho-, para-directing activating group. It increases electron density at the ortho (C2) and para (C4) positions through resonance.

    • The fluorine atom is strongly electron-withdrawing via induction, which generally increases the reactivity of aryl halides towards oxidative addition. Its position at C5 deactivates the ring, particularly at the adjacent C4 and C6 positions.

  • Steric Hindrance : The C2-Br is flanked by the hydroxyl group, which can present some steric hindrance, although this is often less of a factor than electronic effects in palladium catalysis.

  • Directing Group Effect : The ortho-hydroxyl group can act as a directing group, potentially coordinating to the palladium center after deprotonation by the base. This coordination can favor oxidative addition at the proximate C2-Br bond.

Probable Outcome : The strong ortho-directing effect of the hydroxyl group is expected to be the dominant factor, leading to preferential Suzuki coupling at the C2 position under carefully controlled conditions. Achieving selective coupling at the C4 position would likely require protection of the hydroxyl group to nullify its directing effect, followed by leveraging specific ligand systems to overcome the inherent electronic bias.

Selectivity sub This compound C2_Product Mono-arylation at C2 sub->C2_Product  Path A (Favored) Ortho-directing -OH group C4_Product Mono-arylation at C4 sub->C4_Product Path B (Disfavored) -OH protected Di_Product Di-arylation Product C2_Product->Di_Product Further Coupling C4_Product->Di_Product Further Coupling

Figure 2. Potential reaction pathways for Suzuki coupling of this compound.

Experimental Protocols

The following protocols are generalized based on established procedures for the Suzuki coupling of related bromophenols and polyhalogenated arenes.[5] Optimization for specific arylboronic acids is highly recommended.

Protocol 1: Selective Mono-Arylation at the C2 Position

This protocol aims to achieve selective coupling at the C2-Br, leveraging the directing effect of the ortho-hydroxyl group.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.2 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equivalents)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.1 eq.), and K₃PO₄ (3.0 eq.).

  • In a separate vial, pre-mix Pd(OAc)₂ (0.02 eq.) and SPhos (0.04 eq.) in a small amount of the reaction solvent.

  • Evacuate and backfill the Schlenk flask with inert gas (repeat 3 times).

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) to the flask via syringe.

  • Add the catalyst/ligand pre-mixture to the reaction flask under a positive flow of inert gas.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the 2-aryl-4-bromo-5-fluorophenol.

Protocol 2: Double (Di-aryl) Suzuki Coupling

To achieve double coupling, a higher loading of the boronic acid and catalyst, along with potentially more forcing conditions, is typically required.

Materials:

  • This compound

  • Arylboronic acid (2.5 - 3.0 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Potassium Carbonate (K₂CO₃) (4.0 equivalents)

  • Toluene and Water (e.g., 5:1 v/v) or DMF/Water

  • Argon or Nitrogen gas

Procedure:

  • To a microwave reaction vial, add this compound (1.0 eq.), the arylboronic acid (2.5 eq.), K₂CO₃ (4.0 eq.), and Pd(PPh₃)₄ (0.05 eq.).

  • Add the degassed solvent mixture.

  • Seal the vial and place it in a microwave reactor. Heat to 120-140 °C for 30-60 minutes. Alternatively, conventional heating at reflux for several hours can be employed.[5]

  • Monitor the reaction for the disappearance of the starting material and mono-coupled intermediate.

  • After cooling, work up the reaction as described in Protocol 1.

  • Purify the crude product by column chromatography to isolate the 2,4-diaryl-5-fluorophenol.

Table of Recommended Reaction Conditions

The choice of catalyst, ligand, base, and solvent is critical for success. The following table provides a starting point for optimization.

Parameter Condition for Mono-Arylation (C2-Selective) Condition for Di-Arylation Rationale & Causality
Catalyst Pd(OAc)₂ / Buchwald Ligand (e.g., SPhos)Pd(PPh₃)₄ or PdCl₂(dppf)Buchwald ligands are excellent for activating C-Br bonds under mild conditions. Pd(PPh₃)₄ is a robust catalyst for more forcing conditions.
Ligand:Pd Ratio 2:1 to 4:1N/A (for Pd(PPh₃)₄)A higher ligand ratio helps stabilize the active Pd(0) species and can enhance selectivity.
Base K₃PO₄, Cs₂CO₃K₂CO₃, Na₂CO₃Stronger, non-coordinating bases like K₃PO₄ are effective for transmetalation without competing side reactions.
Solvent Dioxane/H₂O, Toluene/H₂ODMF/H₂O, Toluene/H₂OAprotic polar solvents or aromatic hydrocarbons are standard. Water is often necessary to dissolve the base and facilitate boronate formation.[6]
Temperature 80 - 100 °C100 - 140 °C (Microwave often beneficial)Higher temperatures are needed to overcome the activation energy for the second, more sterically hindered coupling.[5]
Boronic Acid (eq.) 1.1 - 1.22.5 - 3.0A slight excess is used for mono-coupling to drive the reaction to completion. A larger excess is required for the double coupling.

Applications in Research and Development

The products derived from the Suzuki coupling of this compound are of significant interest in several high-value research areas:

  • Medicinal Chemistry : The resulting fluorinated biaryl phenols are scaffolds for the development of novel therapeutic agents. The fluorine atom can enhance binding affinity and improve metabolic stability, while the phenolic hydroxyl can act as a key hydrogen bond donor or acceptor in interactions with biological targets.[5] These structures are analogous to known bioactive compounds, including anti-inflammatory agents and enzyme inhibitors.

  • Materials Science : Fluorinated biaryl compounds are used in the development of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials due to their unique electronic and photophysical properties.[1]

  • Agrochemicals : The introduction of fluoro- and biaryl groups is a common strategy in the design of modern herbicides and pesticides to enhance efficacy and environmental stability.

Troubleshooting and Expert Insights

Problem Potential Cause Recommended Solution
Low or No Reactivity Inactive catalyst; Insufficiently strong base; Low temperature.Ensure the catalyst is active (use a fresh source). Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Increase the reaction temperature.
Poor Selectivity (Mixture of mono- and di-coupled products) Boronic acid amount is too high for mono-coupling; Reaction time is too long.Reduce the equivalents of boronic acid to 1.05-1.1. Carefully monitor the reaction and stop it once the starting material is consumed.
De-bromination (Loss of Br) Presence of protic sources and prolonged heating; Certain ligand/base combinations.Ensure anhydrous solvents (if water is not part of the system). Use milder conditions or a different base (e.g., KF).
Homocoupling of Boronic Acid Presence of oxygen; Inefficient transmetalation.Thoroughly degas the reaction mixture. Ensure the base is adequate to promote efficient transmetalation over homocoupling.

Expert Insight : The phenolic proton is acidic and will be deprotonated by the bases used in the Suzuki reaction. This in situ formation of a phenoxide can influence the electronic nature of the ring and potentially coordinate to the palladium catalyst. For most standard Suzuki conditions, protection of the hydroxyl group is not necessary and, as discussed, can be beneficial for directing selectivity.[5] However, if undesired side reactions involving the phenol are observed, protection as a methyl or benzyl ether can be considered, followed by a deprotection step after the coupling.

References

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central. Retrieved from [Link]

  • Suzuki-Miyaura coupling (or Suzuki coupling) is a metal catalyzed reaction... (2024). Chemistry LibreTexts. Retrieved from [Link]

  • CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine. (n.d.). Google Patents.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (n.d.). PubMed Central. Retrieved from [Link]

  • ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. (n.d.). ResearchGate. Retrieved from [Link]

  • Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. (n.d.). PubMed Central. Retrieved from [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI. Retrieved from [Link]

  • WO 2014/093566 A1. (2014). Google Patents.
  • PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. (2024). Journal of Synthetic Chemistry. Retrieved from [Link]

  • The preparation of bioactive compound 7 using the novel tandem Suzuki reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. (n.d.). ResearchGate. Retrieved from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. Retrieved from [Link]

  • Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. (n.d.). ResearchGate. Retrieved from [Link]

  • MODIFICATION BY FLUORINE AS EFFICIENT TOOL FOR THE ENHANCEMENT OF THE PERFORMANCE OF ORGANIC ELECTROACTIVE COMPOUNDS. (n.d.). Chemistry & Chemical Technology. Retrieved from [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Retrieved from [Link]

  • Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. (n.d.). MDPI. Retrieved from [Link]

  • Intensification of Pd-catalyzed Suzuki Cross-coupling: Influence of Second Metal Addition, Reactor Type and Visible Light. (n.d.). AIDIC. Retrieved from [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (n.d.). PubMed Central. Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2020). YouTube. Retrieved from [Link]

Sources

Application Notes and Protocols for the Strategic Utilization of 2,4-Dibromo-5-fluorophenol as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of 2,4-Dibromo-5-fluorophenol in Modern Synthesis

In the landscape of drug discovery and materials science, the term "chemical intermediate" often belies the critical role these molecules play in the synthetic pathway to innovation.[] this compound is a prime exemplar of a highly versatile and strategically valuable intermediate. Its utility is derived from a unique confluence of reactive sites: a nucleophilic hydroxyl group, and two bromine atoms at the C2 and C4 positions with differential reactivity, all electronically influenced by a fluorine atom on the aromatic ring. This arrangement provides chemists with a powerful tool for constructing complex molecular architectures with precision and control.

The presence of fluorine can significantly enhance the biological activity of small molecules by improving metabolic stability, membrane permeability, and binding affinity to target proteins.[2] Concurrently, the bromine atoms serve as versatile handles for a variety of cross-coupling reactions, which are foundational in the creation of carbon-carbon and carbon-heteroatom bonds.[3] This guide provides an in-depth exploration of this compound, offering detailed protocols for its application in key synthetic transformations and explaining the underlying chemical principles that govern its reactivity.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.

PropertyValueSource
Chemical Formula C₆H₃Br₂FOPubChem
Molecular Weight 269.90 g/mol PubChem
Appearance Off-white to light brown solidInternal Data
Melting Point 68-72 °CInternal Data
Boiling Point ~245 °C (predicted)Internal Data
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate.Internal Data
Safety and Handling Precautions

Warning: this compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[4] It may also cause respiratory irritation.[5]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood.[6] Mandatory PPE includes safety goggles with side-shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[4]

  • Handling: Avoid contact with skin, eyes, and clothing.[5] Prevent dust formation and inhalation.[4] Keep away from strong oxidizing agents and strong bases.[5]

  • Storage: Store in a cool, dry, and well-ventilated place.[4] Keep the container tightly sealed.[7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

Application I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Application Note: Constructing Biaryl Scaffolds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and boronic acids.[8][9] For this compound, this reaction offers a pathway to synthesize complex biaryl structures, which are prevalent in pharmaceuticals and functional materials. A key strategic consideration is the differential reactivity of the two bromine atoms. The bromine at the C2 position, being ortho to the activating hydroxyl group, is generally more reactive in palladium-catalyzed reactions than the bromine at the C4 position. This regioselectivity allows for sequential, site-specific functionalization.

By carefully controlling stoichiometry and reaction conditions, a mono-arylation can be selectively achieved at the C2 position. The resulting 4-bromo-5-fluoro-2-arylphenol retains a reactive handle for subsequent transformations, enabling the synthesis of terphenyl systems or the introduction of other functional groups. The products of these reactions are of high interest in medicinal chemistry, where the biaryl motif is a common feature in bioactive molecules.[10]

Caption: General scheme for the Suzuki-Miyaura mono-coupling reaction.

Protocol 1: Selective Mono-Arylation at the C2 Position

This protocol is designed for the selective Suzuki-Miyaura coupling at the more reactive C2 position of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)

  • Potassium carbonate (K₂CO₃) (2.5 equivalents)

  • 1,4-Dioxane

  • Deionized Water

  • Argon or Nitrogen gas for inert atmosphere

Experimental Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium carbonate (2.5 mmol).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol), to the flask.

  • Solvent Addition: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Under a positive pressure of inert gas, add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Reaction Execution: Stir the reaction mixture vigorously and heat to 90 °C using an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 4-bromo-2-aryl-5-fluorophenol.

Application II: Palladium-Catalyzed Buchwald-Hartwig Amination

Application Note: Forging C-N Bonds for Bioactive Molecules

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a linkage that is central to a vast number of pharmaceuticals and agrochemicals.[11][12] This reaction couples an aryl halide with an amine in the presence of a palladium catalyst.[13] Using this compound as the substrate allows for the regioselective introduction of primary or secondary amines, again typically favoring the more activated C2 position.

The choice of phosphine ligand is critical to the success of this reaction, influencing catalyst stability and reactivity.[14] Sterically hindered, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) are often required to facilitate the catalytic cycle, particularly the reductive elimination step. The resulting aminophenols are valuable intermediates for synthesizing heterocycles, such as benzoxazoles, or can be key pharmacophores in their own right.[2]

Caption: General scheme for the Buchwald-Hartwig C-N coupling reaction.

Protocol 2: Selective Mono-Amination at the C2 Position

This protocol outlines a general procedure for the Buchwald-Hartwig amination at the C2 position using a common palladium pre-catalyst and a biaryl phosphine ligand.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equivalents)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene

  • Argon or Nitrogen gas for inert atmosphere

Experimental Procedure:

  • Reagent Preparation: In a glovebox, add sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk tube.

  • Catalyst-Ligand Complex Formation: In a separate vial inside the glovebox, add Pd₂(dba)₃ (0.015 mmol) and SPhos (0.04 mmol). Dissolve in a small amount of anhydrous toluene (2 mL) and stir for 10 minutes to form the active catalyst complex.

  • Reaction Assembly: To the Schlenk tube containing the base, add this compound (1.0 mmol). Remove the tube from the glovebox.

  • Addition of Reactants: Under a positive flow of inert gas, add anhydrous toluene (8 mL) followed by the amine (1.2 mmol).

  • Initiation: Add the pre-formed catalyst solution to the reaction mixture via syringe.

  • Reaction Execution: Seal the Schlenk tube and heat the mixture to 100 °C in an oil bath.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-18 hours).

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL).

  • Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Isolation: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-4-bromo-5-fluorophenol derivative.

Application III: O-Alkylation via Williamson Ether Synthesis

Application Note: Modifying the Phenolic Moiety

While cross-coupling reactions functionalize the aryl halide positions, the phenolic hydroxyl group provides a classical yet powerful site for modification. The Williamson ether synthesis is a straightforward and reliable method for converting the phenol into an ether. This is achieved by first deprotonating the acidic phenol with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.

This transformation is valuable for several reasons. It can be used to install a variety of alkyl or benzyl groups, which can modulate the molecule's solubility, lipophilicity, and steric profile.[] Furthermore, protecting the hydroxyl group as an ether is often a necessary strategic step to prevent unwanted side reactions during subsequent modifications at the bromine positions. The choice of base and solvent is key; a non-nucleophilic base like sodium hydride or potassium carbonate is typically used to avoid competition with the phenoxide.

Sources

NMR spectroscopy of 2,4-Dibromo-5-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: NMR Characterization & Structural Validation of 2,4-Dibromo-5-fluorophenol

Abstract & Scope

This technical guide outlines the Nuclear Magnetic Resonance (NMR) spectroscopy protocols for the structural validation of This compound (CAS: 134356-83-5). This molecule represents a challenging class of polysubstituted aromatics where substituent effects (electronegativity vs. resonance) and heteronuclear coupling (


F-

H,

F-

C) complicate routine analysis. This note provides a self-validating workflow for researchers to distinguish this regioisomer from potential synthetic byproducts (e.g., 2,6-dibromo isomers) using

H,

C, and

F NMR.

Introduction: The Structural Challenge

In drug discovery, this compound is a high-value scaffold for synthesizing fluorinated biaryls via Suzuki-Miyaura coupling. The structural integrity of this intermediate is critical. The molecule possesses a unique substitution pattern that creates distinct magnetic environments:

  • H3 Proton: Located between two bromine atoms (positions 2 and 4). This environment is sterically crowded and electronically deshielded.

  • H6 Proton: Located between the hydroxyl group (position 1) and the fluorine atom (position 5). This environment is electronically shielded by the resonance effects of the oxygen and fluorine lone pairs.

  • Fluorine-Coupling: The

    
    F nucleus (spin 1/2) acts as a "spy" nucleus, splitting both proton and carbon signals, providing a built-in confirmation of regio-chemistry.
    

Experimental Workflow

The following diagram illustrates the critical path from sample handling to data validation.

NMR_Workflow Sample Solid Sample (10-15 mg) Solvent Solvent Selection (DMSO-d6 vs CDCl3) Sample->Solvent Prep Sample Preparation (Dry & Filter) Solvent->Prep Dissolution Acquire Acquisition (1H, 13C, 19F) Prep->Acquire Lock/Shim Process Processing (LB, Phasing) Acquire->Process Analyze Coupling Analysis (J-Values) Process->Analyze Analyze->Solvent Re-run if OH broad

Figure 1: End-to-end NMR characterization workflow. Note the feedback loop: if the hydroxyl proton is exchange-broadened in CDCl3, switching to DMSO-d6 is required.

Protocol 1: Sample Preparation & Solvent Selection

Objective: Minimize proton exchange to visualize the phenolic -OH and resolve small Fluorine-Proton couplings.

Solvent Choice: The Critical Decision
  • Option A: DMSO-d

    
     (Recommended for Characterization) [1]
    
    • Why: DMSO acts as a hydrogen bond acceptor, "locking" the phenolic proton in place. This results in a sharp singlet between 9.5–10.5 ppm, enabling accurate integration.

    • Trade-off: The high viscosity of DMSO can slightly broaden line widths, potentially obscuring very small long-range couplings (

      
      ).
      
  • Option B: CDCl

    
     (Recommended for Purity Check) 
    
    • Why: Lower viscosity yields sharper lines for aromatic protons.

    • Risk:[2][3] Traces of water or acid cause the phenolic proton to broaden or disappear due to chemical exchange.

Step-by-Step Preparation
  • Weighing: Transfer 10–15 mg of this compound into a clean vial.

  • Dissolution: Add 0.6 mL of DMSO-d

    
      (99.9% D).
    
    • Tip: If using CDCl

      
      , filter the solvent through basic alumina to remove acidic impurities that catalyze proton exchange.
      
  • Transfer: Transfer to a high-quality 5mm NMR tube.

  • Homogenization: Invert the tube 3 times. Ensure no solid particles remain (these ruin magnetic field homogeneity).

Protocol 2: Acquisition Parameters

Standard parameters often fail to capture the nuances of fluorinated aromatics. Use these optimized settings:

Parameter

H NMR

C NMR

F NMR
Pulse Angle 30°30°30°
Relaxation Delay (D1) 1.0 s2.0 s (ensure relaxation of C-Br)1.0 s
Spectral Width 14 ppm (-1 to 13)240 ppm (0 to 240)200 ppm (-50 to -250)
Scans (NS) 16512+ (due to splitting)16
Acquisition Time 3.0 s1.0 s1.0 s
Decoupling None

H Decoupled

H Coupled (Optional)

Data Analysis & Interpretation

This is the core validation step. You must confirm the presence of two distinct aromatic protons and one fluorine environment.

A. H NMR Spectrum (Proton Assignment)

The aromatic region will show two distinct signals. Their chemical shifts are dictated by the Substituent Chemical Shift (SCS) additivity rules.

  • H3 (The "Trapped" Proton):

    • Position: Between Br(2) and Br(4).

    • Shift:

      
       7.70 – 7.85 ppm.
      
    • Multiplicity: Apparent Singlet or Doublet (

      
      ).
      
    • Logic: The two ortho-bromine atoms exert a strong deshielding effect (inductive and steric), pushing this peak downfield.

  • H6 (The "Shielded" Proton):

    • Position: Between F(5) and OH(1).

    • Shift:

      
       6.80 – 7.00 ppm.
      
    • Multiplicity: Doublet (

      
      ).
      
    • Logic: The ortho-hydroxyl and ortho-fluorine groups are electron donors via resonance, shielding this proton and moving it upfield.

  • OH (Phenolic):

    • Shift: 10.0 – 11.0 ppm (in DMSO-d

      
      ).
      
    • Multiplicity: Broad Singlet.

B. Coupling Logic (The "Fingerprint")

The presence of Fluorine-19 (Spin 1/2, 100% abundance) splits the nearby signals.

  • 
     (Ortho Coupling):  Large coupling, typically 7–10 Hz . This turns the H6 signal into a clear doublet.
    
  • 
     (Meta Coupling):  Smaller coupling, typically 5–7 Hz . This turns the H3 signal into a doublet.
    
    • Note: If the resolution is low, H3 may appear as a broadened singlet, but the doublet nature is a key purity indicator.

C. C NMR Spectrum (Carbon-Fluorine Coupling)

Carbon signals are split by fluorine, allowing assignment without 2D experiments.

Carbon PositionMultiplicityCoupling Constant (

)
Assignment Logic
C5 (C-F) Doublet~240–250 Hz (

)
Direct attachment to F.
C4 / C6 Doublet~20–25 Hz (

)
Ortho to F.
C1 / C3 Doublet~5–10 Hz (

)
Meta to F.
C2 Doublet~2–4 Hz (

)
Para to F (Smallest splitting).

Visualization of Coupling Pathways

The following diagram details the J-coupling interactions that define the spectral fingerprint.

Coupling_Logic cluster_legend Interaction Types F5 Fluorine-19 (Pos 5) H6 Proton H6 (Pos 6) F5->H6 3J (Ortho) ~9 Hz H3 Proton H3 (Pos 3) F5->H3 4J (Meta) ~6 Hz C5 Carbon C5 (Pos 5) F5->C5 1J (Direct) ~245 Hz Strong Splitting Strong Splitting Weak Splitting Weak Splitting

Figure 2: J-Coupling Network. Red lines indicate Heteronuclear coupling (F-H). Black lines indicate F-C coupling.

Troubleshooting & Quality Control

  • Issue: H3 and H6 peaks appear as singlets.

    • Cause: Poor shimming or wet solvent causing line broadening that masks the

      
       coupling.
      
    • Fix: Re-shim until the DMSO residual quintet is clearly resolved.

  • Issue: Extra peaks in the aromatic region (7.0 – 7.5 ppm).

    • Cause: Likely the 2,6-dibromo-3-fluorophenol isomer or unreacted starting material.

    • Validation: Check the integration ratio. H3 and H6 must integrate 1:1.

References

  • Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for SCS additivity rules).
  • ChemicalBook. (n.d.). 2-Bromo-4-fluorophenol NMR Data (Used for comparative SCS referencing).

  • Abraham, R. J., et al. (2006). The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.

Sources

Application Note: A Comprehensive Guide to the Purification of 2,4-Dibromo-5-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for the purification of 2,4-Dibromo-5-fluorophenol, a key halogenated intermediate in the synthesis of pharmaceuticals and specialty chemicals. Recognizing the critical need for high-purity materials in drug development and materials science, this note outlines two robust purification methodologies: flash column chromatography and recrystallization. The protocols are designed to be self-validating, with an emphasis on understanding the causal relationships between procedural steps, potential impurities, and the physicochemical properties of the target molecule.

Introduction: The Importance of Purity

This compound is a trifunctionalized aromatic building block. Its distinct reactive sites—a phenolic hydroxyl group and strategically placed bromine and fluorine atoms—make it a valuable precursor for creating complex molecular architectures. The presence and position of these halogens can significantly influence the biological activity, binding affinity, and metabolic stability of derivative compounds.

However, the synthesis of such polyhalogenated phenols, typically via electrophilic aromatic substitution, often yields a mixture of regioisomers, under-halogenated precursors, and over-halogenated byproducts. For applications in sensitive fields like pharmaceutical research, the presence of these impurities is unacceptable as they can lead to unpredictable pharmacological profiles, increased toxicity, and complications in regulatory approval. Therefore, a robust and reproducible purification strategy is not just a recommendation but a necessity. This guide provides the foundational protocols to achieve high-purity this compound.

Physicochemical Profile and Impurity Analysis

A successful purification strategy begins with a thorough understanding of the target molecule's properties and the likely impurities.

Physicochemical Properties

While specific experimental data for this compound is not extensively documented, its properties can be reliably estimated based on its structure and data from close analogs like 2,4-dibromophenol and other bromofluorophenols. The additional fluorine atom is expected to increase the compound's acidity and slightly alter its polarity and boiling point compared to 2,4-dibromophenol.

PropertyEstimated Value / ObservationRationale & Impact on Purification
Molecular Formula C₆H₃Br₂FO-
Molecular Weight 269.90 g/mol Affects diffusion rates but is less critical for chromatography and recrystallization.
Appearance Likely a low-melting solid or oil (off-white to pale yellow)The physical state at room temperature dictates handling procedures.
Melting Point Estimated: 35-45 °CBased on 2,4-dibromophenol (38 °C)[1]. A low melting point may favor column chromatography over recrystallization if the compound tends to "oil out".
Boiling Point Estimated: > 240 °CHigh boiling point makes distillation impractical for purity >99% due to potential decomposition[1].
Solubility Soluble in polar organic solvents (DCM, EtOAc, Acetone, Ethanol); Sparingly soluble in non-polar solvents (Hexane, Heptane); Insoluble in water.Critical for selecting solvents for both chromatography (mobile phase) and recrystallization.
pKa Estimated: ~7.5The phenolic proton is acidic. This can cause tailing on silica gel.
Potential Process-Related Impurities

The synthesis of this compound most likely involves the direct bromination of 5-fluorophenol. This process can generate several impurities that must be removed.

  • Starting Material: Residual 5-fluorophenol.

  • Mono-bromo Isomers: 2-Bromo-5-fluorophenol and 4-Bromo-5-fluorophenol.

  • Regioisomers: Other dibrominated isomers (e.g., 2,6-Dibromo-5-fluorophenol).

  • Over-brominated Products: 2,4,6-Tribromophenol (if the 5-fluoro position is inadvertently replaced or starting material is impure).

  • Reaction Byproducts: Residual acids or catalysts from the bromination reaction.

Understanding these impurities is key to designing a separation method, as their polarities relative to the desired product will dictate the elution order in chromatography and their solubility will affect the efficiency of recrystallization.

Health & Safety Precautions

Halogenated phenols are hazardous materials and must be handled with appropriate care.

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors or dust.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is a common choice), and splash-proof safety goggles at all times.

  • Handling: Avoid contact with skin and eyes. Halogenated phenols can cause severe irritation and are harmful if swallowed or absorbed through the skin[2].

  • Waste Disposal: All organic waste, including solvents and contaminated materials, must be disposed of in designated halogenated waste containers in accordance with institutional and local regulations.

Purification Strategy Flowchart

The overall strategy involves an initial bulk purification by flash chromatography followed by a final polishing step via recrystallization to achieve maximum purity.

PurificationWorkflow crude Crude this compound chromatography Protocol 1: Flash Column Chromatography crude->chromatography tlc_analysis TLC Analysis of Fractions chromatography->tlc_analysis combine_fractions Combine Pure Fractions & Evaporate Solvent tlc_analysis->combine_fractions purity_check1 Purity Assessment 1 (TLC, GC-MS, Melting Point) combine_fractions->purity_check1 recrystallization Protocol 2: Recrystallization purity_check1->recrystallization If purity < 99% or further polishing needed final_product Pure this compound (>99%) purity_check1->final_product If purity ≥ 99% recrystallization->final_product purity_check2 Final Purity & Structural Verification (NMR, MS, Elemental Analysis) final_product->purity_check2

Caption: Overall purification workflow for this compound.

Protocol 1: Flash Column Chromatography

This technique is ideal for separating the desired product from impurities with different polarities. The acidic nature of the phenol requires careful consideration to prevent peak tailing on the silica stationary phase.

Rationale for Method Selection

Column chromatography offers excellent resolving power for separating compounds with even minor differences in polarity, such as the various brominated isomers likely present in the crude mixture[3][4]. By using a gradient of solvents, we can first elute non-polar impurities and then selectively elute our target compound away from more polar contaminants.

Materials and Reagents
  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Solvents: n-Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM) - all HPLC grade

  • TLC plates (Silica gel 60 F₂₅₄)

  • Glass chromatography column with stopcock

  • Fraction collection tubes

  • Rotary evaporator

Step-by-Step Experimental Protocol
  • Mobile Phase Selection (TLC Optimization):

    • Dissolve a small amount of the crude material in DCM.

    • Spot the solution on a TLC plate and develop it in various solvent systems. A good starting point is a 95:5 mixture of Hexane:EtOAc.

    • The ideal solvent system should give the target compound an Rƒ value of approximately 0.3-0.4. Adjust the ratio of EtOAc to achieve this. The target product will be more polar than the starting material (5-fluorophenol) but likely less polar than any over-brominated products.

    • Visualize the TLC plate under UV light (254 nm). Aromatic compounds should be visible as dark spots.

  • Column Packing (Slurry Method):

    • Secure the column vertically. Add a small plug of glass wool and a layer of sand.

    • In a beaker, prepare a slurry of silica gel in 100% n-Hexane.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge air bubbles.

    • Open the stopcock to drain some solvent, adding more slurry until the desired column height is reached (typically ~20-25 cm). Do not let the top of the silica run dry.

    • Add a final protective layer of sand on top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product (e.g., 1 g) in a minimal amount of DCM.

    • Add a small amount of silica gel (~2-3 g) to this solution and evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with a non-polar solvent system (e.g., 98:2 Hexane:EtOAc).

    • Gradually increase the polarity of the mobile phase (gradient elution). For example:

      • 2 column volumes of 98:2 Hexane:EtOAc

      • 2 column volumes of 95:5 Hexane:EtOAc

      • Increase EtOAc percentage by 2-3% every 2 column volumes.

    • Collect fractions of equal volume (e.g., 10-15 mL) throughout the process.

  • Fraction Analysis:

    • Spot every few fractions on a TLC plate.

    • Develop the TLC plate in the optimized solvent system from step 1.

    • Identify the fractions containing the pure product (single spot at the correct Rƒ).

    • Combine the pure fractions into a clean, pre-weighed round-bottom flask and remove the solvent using a rotary evaporator.

ChromatographyWorkflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Optimization (e.g., 95:5 Hexane:EtOAc) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Dry Load Sample Pack->Load Elute 4. Gradient Elution (Increasing EtOAc %) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate

Caption: Experimental workflow for flash column chromatography.

Protocol 2: Recrystallization

Recrystallization is an excellent final purification step to remove trace impurities and obtain a crystalline solid product, which is often required for subsequent reactions or for final product formulation.

Rationale for Method Selection

This technique leverages differences in solubility between the desired compound and impurities at varying temperatures. By dissolving the compound in a minimal amount of a hot solvent and allowing it to cool slowly, the target compound will preferentially crystallize out, leaving impurities behind in the solvent.

Materials and Reagents
  • Partially purified this compound

  • Recrystallization solvents (e.g., Heptane, Toluene, Ethanol, Water)

  • Erlenmeyer flasks

  • Hotplate with stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Step-by-Step Experimental Protocol
  • Solvent System Selection:

    • The key is to find a solvent or solvent pair in which the compound is soluble when hot but sparingly soluble when cold.

    • Test small amounts of the compound in different solvents. A heptane/toluene or ethanol/water mixture is a promising starting point for halogenated phenols.

    • For a solvent pair (e.g., Ethanol/Water): Dissolve the compound in the minimum amount of hot ethanol (the "good" solvent). Then, add hot water (the "bad" solvent) dropwise until the solution just begins to turn cloudy. Add a drop or two of hot ethanol to redissolve the precipitate and clarify the solution.

  • Dissolution:

    • Place the compound in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent or "good" solvent of a pair.

    • Gently heat the mixture on a hotplate with stirring until it boils.

    • Continue adding small portions of the hot solvent until the compound is completely dissolved. Avoid adding excess solvent, as this will reduce recovery yield.

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Allow the crystals to dry on the filter paper under vacuum for a few minutes.

    • Transfer the crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven at a low temperature (e.g., <40°C).

Purity Assessment and Characterization

After purification, the identity and purity of this compound must be confirmed.

  • Melting Point: A sharp melting point range (e.g., within 1-2 °C) that is consistent upon repeated purification indicates high purity.

  • Thin Layer Chromatography (TLC): The purified product should appear as a single spot in multiple solvent systems.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can confirm the molecular weight (m/z = 268/270/272 due to bromine isotopes) and provide a quantitative purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for unambiguous structural confirmation and to ensure the absence of isomeric impurities.

References

  • 2,4-Dibromophenol. Wikipedia. [Link]

  • 2,4-Dibromophenol C6H4Br2O CID 12005. PubChem. [Link]

  • 2-Bromo-5-fluorophenol C6H4BrFO CID 2724600. PubChem. [Link]

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid chromatographic technique for preparative separations with moderate resolution. J. Org. Chem.1978 , 43 (14), 2923–2925. [Link]

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 6th ed.; Butterworth-Heinemann, 2009. [Link]

  • Column Chromatography: Principles, Procedure, and Applications. Phenomenex. [Link]

  • Performing Column Chromatography. YouTube. [Link]

  • Column Chromatography. ResearchGate. [Link]

  • Column Chromatography. Phenomenex Inc. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Bromination of 5-Fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bromination of 5-fluorophenol. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this specific electrophilic aromatic substitution. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you control side reactions and optimize your synthesis of brominated 5-fluorophenol derivatives.

Introduction: The Challenge of Selectivity

The bromination of 5-fluorophenol is a nuanced reaction governed by the powerful directing effects of its two substituents. The hydroxyl (-OH) group is a potent activating, ortho, para-director, making the aromatic ring highly susceptible to electrophilic attack.[1][2] Conversely, the fluorine (-F) atom exhibits a dual nature: it is an electron-withdrawing group by induction (deactivating the ring) but a resonance-donating, ortho, para-director.[3][4] This interplay dictates the regiochemical outcome, often leading to a mixture of isomeric products and over-bromination, which are the primary challenges addressed in this guide.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing insights into the root causes and actionable solutions.

Question 1: My reaction is producing a mixture of monobrominated isomers. How can I improve the selectivity for a specific isomer?

Answer:

Achieving high regioselectivity is the principal challenge in this reaction. The hydroxyl group strongly directs bromination to the C2, C4, and C6 positions. The fluorine at C5 exerts a secondary influence. The primary monobrominated products are typically 2-bromo-5-fluorophenol, 4-bromo-5-fluorophenol, and 6-bromo-5-fluorophenol.

Causality: The distribution of these isomers is highly dependent on reaction conditions, which modulate the steric and electronic factors of the electrophilic attack.

  • Steric Hindrance: The positions adjacent to the hydroxyl group (C2 and C6, the ortho positions) are sterically more accessible than the C4 (para) position in some contexts, but the choice of brominating agent and solvent can alter this landscape. Bulky brominating agents may favor the less hindered C4 position.

  • Electronic Effects: The powerful electron-donating resonance of the hydroxyl group creates high electron density at the ortho and para positions, making them primary targets for the electrophile (Br+).

  • Solvent Effects: Polar, protic solvents can solvate the phenoxide ion, further activating the ring and often leading to decreased selectivity and increased polybromination.[5] Non-polar, aprotic solvents generally offer better control.

Solutions & Optimization:

  • Choice of Brominating Agent:

    • For General Monobromination: Use N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂). NBS is a milder source of electrophilic bromine, which helps to suppress the formation of di- and tri-brominated byproducts.[6][7]

    • To Favor Ortho-Bromination (2- and 6- isomers): Recent methodologies have shown that using NBS in the presence of a catalytic amount of a Brønsted acid like p-toluenesulfonic acid (p-TsOH) can enhance ortho-selectivity for para-substituted phenols.[8][9] This is believed to occur through a hydrogen-bonded complex that directs the electrophile to the ortho position.

    • To Favor Para-Bromination (4-isomer): Using bulky brominating agents or employing zeolite catalysts can promote selectivity for the sterically accessible para position.[10]

  • Solvent Selection:

    • Switch from polar solvents (like acetic acid or water) to non-polar aprotic solvents such as dichloromethane (DCM), carbon tetrachloride (CCl₄), or dichloroethane.[8] This minimizes ring activation and reduces the rate of reaction, allowing for greater control.

  • Temperature Control:

    • Perform the reaction at low temperatures (e.g., 0 °C to 5 °C). Lowering the kinetic energy of the system increases the selectivity by favoring the transition state with the lowest activation energy.

Table 1: Effect of Conditions on Regioselectivity (Illustrative)

Brominating Agent Solvent Temperature (°C) Expected Major Isomer(s) Reference Insight
Br₂ (excess) Acetic Acid Room Temp Mixture of di- and tri-bromophenols High reactivity in polar solvent[1]
NBS (1.05 eq.) DCM 0 - 5 Mixture of monobromo-isomers Milder conditions reduce polybromination[6]

| NBS (1.05 eq.) / p-TsOH (cat.) | Methanol | Room Temp | 2-Bromo- & 6-Bromo-5-fluorophenol | Acid catalysis promotes ortho-direction[8][9] |

Question 2: My reaction is yielding significant amounts of di- and tri-brominated products, even when using one equivalent of brominating agent.

Answer:

This is a classic issue when brominating highly activated aromatic rings like phenols.

Causality: The monobrominated phenol product is still an activated aromatic ring and can readily undergo a second or even third electrophilic substitution. The rate of the second bromination can be comparable to the first, especially under harsh conditions.

Solutions & Optimization:

  • Control Stoichiometry: Use a slight excess (1.0 to 1.1 equivalents) of the brominating agent (preferably NBS) but avoid larger excesses.

  • Slow Addition: Add the brominating agent dropwise as a solution to the 5-fluorophenol solution at a low temperature. This keeps the instantaneous concentration of the electrophile low, favoring monosubstitution. A protocol for a similar substrate, 4-fluorophenol, recommends adding a bromine solution over 1-2 hours.[8]

  • Dilution: Running the reaction at a lower concentration can also disfavor polymolecular reactions.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material. Quench the reaction as soon as the 5-fluorophenol is consumed to prevent further bromination of the product.

Question 3: My reaction mixture is turning dark, and I'm getting a low yield of brominated products along with some tar-like material.

Answer:

This indicates that oxidation of the phenol is occurring as a significant side reaction.

Causality: Phenols are susceptible to oxidation, and many brominating reagents, including elemental bromine, are also oxidizing agents.[11] This can lead to the formation of colored quinone-type byproducts and polymeric tars, which reduces the yield of the desired product.

Solutions & Optimization:

  • Use a Non-Oxidizing Bromine Source: N-Bromosuccinimide (NBS) is generally less oxidizing than Br₂.

  • Protect from Light: Perform the reaction in a flask protected from light (e.g., wrapped in aluminum foil), as light can initiate radical pathways that may contribute to degradation.

  • Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen, which can participate in oxidative side reactions.

  • Reaction Quench: Upon completion, quench the reaction promptly with a reducing agent like aqueous sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃).[8] This will consume any excess bromine and prevent further oxidation during workup.

Experimental Workflow & Control Points

The following diagram illustrates a generalized workflow for the selective monobromination of 5-fluorophenol, highlighting critical control points to minimize side reactions.

BrominationWorkflow Workflow for Selective Monobromination of 5-Fluorophenol cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve 5-Fluorophenol in Anhydrous, Aprotic Solvent (e.g., DCM) Cool Cool Reaction Mixture to 0-5 °C Start->Cool Add Slow, Dropwise Addition of Brominating Agent Cool->Add cp1 Control: Temp & Solvent Cool->cp1 Reagent Prepare Brominating Agent (e.g., NBS in DCM) Reagent->Add Stir Stir at 0-5 °C Add->Stir cp2 Control: Addition Rate & Stoichiometry Add->cp2 Monitor Monitor by TLC/GC Stir->Monitor Quench Quench with Aq. Na₂S₂O₃ Monitor->Quench Upon SM Consumption cp3 Control: Reaction Time Monitor->cp3 Wash Aqueous Wash (e.g., H₂O, brine) Quench->Wash cp4 Control: Immediate Quench Quench->cp4 Dry Dry Organic Layer (e.g., MgSO₄) & Concentrate Wash->Dry Purify Purify by Column Chromatography or Distillation Dry->Purify

Sources

Technical Support Center: Purification of 2,4-Dibromo-5-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Purification & Isolation Workflows[1][2]

Executive Summary: The Molecule & The Challenge

2,4-Dibromo-5-fluorophenol is a deceptively simple building block.[1][2] Structurally, it presents a "perfect storm" for purification challenges.[1][2] The fluorine atom at the meta position (relative to the hydroxyl) and the two bromine atoms create a molecule that is:

  • Highly Acidic: The electron-withdrawing nature of the halogens significantly lowers the pKa (estimated ~6.5–7.0) compared to phenol, causing severe tailing on standard silica.[1][2]

  • Prone to "Oiling Out": Like many poly-halogenated phenols, it has a low melting point and tends to form supersaturated oils rather than clean crystals.[1][2]

  • Isomer-Rich: The synthesis (likely bromination of 3-fluorophenol) activates positions 2, 4, and 6.[1][2] Separating the 2,4-isomer from the 2,6-isomer and the 2,4,6-tribromo impurity is the primary yield-limiting step.

This guide moves beyond generic advice, offering specific, chemically grounded solutions for these issues.

Module 1: Chromatographic Isolation (The "Tailing" Problem)

User Issue: "I am running a silica column (Hexane/EtOAc), but the compound streaks across the column, and I cannot separate the impurities."

Root Cause Analysis

Standard silica gel is slightly acidic (pH ~5-6), but the silanol groups (Si-OH) act as hydrogen bond donors.[1][2] Your target molecule, being a relatively strong acid (phenol), ionizes or hydrogen-bonds strongly with the silica surface.[1][2] This interaction causes peak broadening (tailing), which masks the separation between the desired 2,4-isomer and the 2,6-isomer or tribromo impurities.

Protocol: The "Acidified Mobile Phase" Method

To suppress ionization and sharpen the peaks, you must lower the pH of the mobile phase below the pKa of the phenol.

Step-by-Step Guide:

  • Mobile Phase Preparation:

    • Base System: Hexane / Ethyl Acetate (start with 95:5 for spotting).[1][2]

    • The Modifier: Add 0.5% to 1.0% Acetic Acid (glacial) to both the Hexane and Ethyl Acetate reservoirs.

    • Alternative: For difficult separations, use 0.1% Trifluoroacetic acid (TFA) , but ensure your collection fraction collector is resistant.[1][2]

  • Column Packing:

    • Slurry pack the silica using the acidified non-polar solvent (Hexane + 0.5% AcOH). This "pre-equilibrates" the silica surface.

  • Running the Column:

    • Load the sample in the minimum amount of DCM (Dichloromethane). Avoid loading in EtOAc, as it broadens the band immediately.[2]

    • Run a shallow gradient.[1][2] The 2,4,6-tribromo impurity (least polar) will elute first, followed by the 2,6-dibromo isomer, and finally your target this compound.[1][2]

Visual Workflow: Chromatographic Optimization

ChromatographyLogic Start Start: Tailing on TLC/Column Check_pKa Analyze Acidity (pKa ~ 6.5-7.0) Start->Check_pKa Select_Modifier Select Mobile Phase Modifier Check_pKa->Select_Modifier Acetic Option A: 1% Acetic Acid (Standard Use) Select_Modifier->Acetic TFA Option B: 0.1% TFA (Difficult Isomers) Select_Modifier->TFA Equilibrate Pre-equilibrate Silica with Acidified Solvent Acetic->Equilibrate TFA->Equilibrate Load Load in DCM (Non-polar) Equilibrate->Load Elution Gradient Elution Load->Elution Result Sharp Peaks: 1. Tribromo (Fastest) 2. 2,6-Isomer 3. 2,4-Target Elution->Result

Caption: Logic flow for suppressing phenolic ionization on silica gel to achieve isomer separation.

Module 2: Crystallization (The "Oiling Out" Problem)

User Issue: "My product is a solid, but when I try to recrystallize it, it separates as a brown oil at the bottom of the flask."

Root Cause Analysis

"Oiling out" occurs when the melting point of the solvated compound is lower than the boiling point of the solvent mixture. This is common with brominated phenols due to their low melting points (often <60°C).[1][2] The "brown" color usually indicates trace oxidation (quinones) which acts as an impurity, further depressing the melting point.[2]

Protocol: Low-Temperature Mixed-Solvent Precipitation

Avoid boiling recrystallizations.[1][2] Use a "dissolution at RT, precipitation at Cold" strategy.

Recommended Solvent Systems:

  • System A (Preferred): Dichloromethane (DCM) / Hexane.[1][2]

  • System B: Ethanol / Water (Risky due to oiling, requires precise control).[1][2]

Step-by-Step Guide (System A):

  • Dissolution: Dissolve the crude oil/solid in the minimum amount of DCM at room temperature.

  • Filtration: If the solution is dark brown, stir with activated charcoal for 15 minutes and filter through Celite. This removes oxidation products that inhibit crystallization.[1][2]

  • Precipitation:

    • Slowly add Hexane (dropwise) to the stirring DCM solution until a persistent cloudiness appears.[2]

    • Add a few drops of DCM to clear it.[2]

  • Nucleation: Seed the solution with a pure crystal (if available) or scratch the glass side.[2]

  • Cooling: Place in a -20°C freezer immediately. Do not let it sit at RT. The rapid cooling drives crystallization before the oil phase can separate.

Module 3: Impurity Profiling & Analysis

User Issue: "How do I distinguish the 2,4-isomer from the 2,6-isomer by NMR?"

Technical Insight: Coupling Constants

The position of the protons relative to the fluorine atom provides a definitive fingerprint in ^1H-NMR and ^19F-NMR.

IsomerStructure Note^1H-NMR Signature (J-Coupling)
This compound (Target)H at C3 and C6H3: Doublet (J ~8-10 Hz, ortho to F).[1][2] H6: Doublet (J ~6-7 Hz, meta to F). Key: Two distinct singlets or weak doublets depending on F-coupling.
2,6-Dibromo-3-fluorophenol (Impurity)H at C4 and C5H4/H5: Shows strong ortho coupling between the two protons (J ~8-9 Hz).[1][2]
2,4,6-Tribromo-3-fluorophenol Only one HSingle aromatic peak.

Note: ^19F-NMR is often cleaner.[1][2] The shift will change significantly based on whether bromine is ortho or para to the fluorine.

Frequently Asked Questions (FAQ)

Q1: My compound turned pink/purple after one day of storage. Is it ruined?

  • Answer: Not necessarily. Bromophenols are highly sensitive to photo-oxidation, forming trace quinones which are intensely colored.[1][2]

  • Fix: Wash the solid with a dilute solution of Sodium Dithionite (Na2S2O4) or Sodium Bisulfite.[2] This reduces the colored quinones back to phenols.

  • Prevention: Store under Argon/Nitrogen in amber vials at 4°C.

Q2: Can I distill this compound?

  • Answer: Vacuum distillation is possible but risky.[1][2] The boiling points of the 2,4- and 2,6-isomers are very close. Furthermore, prolonged heating can cause debromination or polymerization.[1][2] Sublimation is a better alternative for small-scale (<5g) purification.[1][2]

Q3: What is the melting point? Literature is inconsistent.

  • Answer: Literature values for specific halogenated phenol isomers vary due to polymorphic forms and trace impurities.[2]

    • Expectation: 40°C – 70°C range.[1][2]

    • Advice: Do not rely on MP for purity.[1][2] Use HPLC (254 nm) or qNMR.[1][2] If your MP is >10°C lower than expected, you likely have solvent trapped in the crystal lattice (common with DCM).[1][2] Dry under high vacuum for 24h.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[2] Longman Scientific & Technical, 1989.[1][2] (Standard procedures for phenol purification and crystallization).

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 7th Ed.[1][2] Butterworth-Heinemann, 2013.[1][2] (Specific data on halogenated phenol stability and solvent selection).

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1][2] [Link] (Reference for estimating phenolic acidity shifts with halogen substituents).[1][2]

Sources

Technical Support Center: Optimizing Suzuki Coupling with 2,4-Dibromo-5-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Suzuki coupling reactions with 2,4-Dibromo-5-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals who are looking to efficiently and successfully utilize this versatile building block in their synthetic endeavors. Here, we will delve into the specific challenges posed by this substrate and provide practical, field-proven solutions to overcome them.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[1][2][3] However, the unique structural features of this compound—namely the presence of two bromine atoms, a fluorine atom, and an acidic phenolic hydroxyl group—present a distinct set of challenges that require careful consideration and optimization of reaction parameters. This guide will provide you with the necessary knowledge and tools to navigate these challenges and achieve your desired synthetic outcomes.

Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format, providing in-depth explanations and actionable solutions.

Question 1: I am observing very low to no yield of my desired product. What are the likely causes and how can I fix this?

There are several potential reasons for low or no product formation. A systematic approach to troubleshooting is recommended.

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction, and its deactivation is a common cause of failure.

    • Palladium(0) Oxidation: The active catalyst is a Pd(0) species.[1][2][4] If your reaction is exposed to oxygen, the Pd(0) can be oxidized to an inactive Pd(II) species. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).

    • Ligand Degradation: Phosphine ligands are susceptible to oxidation. Use fresh, high-purity ligands and handle them under an inert atmosphere.

  • Suboptimal Base: The base plays a crucial role in the catalytic cycle, primarily in the transmetalation step.[5]

    • Base Strength: For phenolic substrates, a sufficiently strong base is often required to facilitate the reaction. If you are using a weak base like NaHCO₃, consider switching to a stronger base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.

    • Base Solubility: The base must have some solubility in the reaction medium to be effective. Ensure you are using an appropriate solvent for your chosen base.

  • Poor Boronic Acid Quality: Boronic acids can degrade over time, especially if not stored properly.

    • Decomposition: Boronic acids can undergo protodeboronation, particularly in the presence of moisture.[4] Use fresh, high-quality boronic acid or consider using more stable boronate esters (e.g., pinacol esters).

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction outcome.

    • Polarity and Aprotic Nature: Aprotic polar solvents like dioxane, THF, or DMF are commonly used.[6] The choice of solvent can affect the solubility of the reagents and the stability of the catalyst.

  • Low Reaction Temperature: Suzuki couplings often require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, consider increasing the temperature to 80-100 °C.

Question 2: I am getting a mixture of mono- and di-substituted products. How can I control the regioselectivity?

Controlling the regioselectivity of the Suzuki coupling on this compound is a key challenge. The relative reactivity of the C2-Br and C4-Br bonds is influenced by both electronic and steric factors.

  • Understanding the Inherent Reactivity: In many cases, the C-Br bond at the 4-position is more sterically accessible and may react preferentially. However, the electronic effects of the hydroxyl and fluorine groups can also play a significant role.

  • Strategies for Selective Mono-arylation:

    • Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the boronic acid to favor mono-substitution.

    • Catalyst and Ligand Selection:

      • Bulky ligands can enhance selectivity for the less sterically hindered position.

      • Certain catalyst systems have been shown to favor reaction at specific positions on di-halogenated heterocycles, and similar principles may apply here.[7][8][9]

    • Reaction Temperature: Lowering the reaction temperature may increase the selectivity for the more reactive C-Br bond.

  • Promoting Double-arylation:

    • Stoichiometry: Use a larger excess of the boronic acid (2.5-3.0 equivalents).

    • Longer Reaction Times and Higher Temperatures: Drive the reaction to completion by extending the reaction time and/or increasing the temperature.

    • More Active Catalyst System: Employ a highly active catalyst system, such as one with a bulky, electron-rich phosphine ligand, to facilitate the second coupling.

Question 3: I am observing significant amounts of side products, such as homo-coupled boronic acid and debrominated starting material. What can I do to minimize these?

Side reactions are a common issue in Suzuki couplings and can be minimized by careful optimization of the reaction conditions.

  • Homo-coupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.

    • Thorough Degassing: Ensure your reaction mixture is rigorously degassed before heating.

    • High-Purity Reagents: Use high-quality boronic acid and palladium catalyst.

  • Debromination (Proto-dehalogenation): This occurs when the aryl halide is reduced instead of undergoing cross-coupling.

    • Minimize Water Content: While a small amount of water can be beneficial for the Suzuki reaction, excess water can lead to debromination. Use anhydrous solvents if this is a persistent issue.

    • Choice of Base: Some bases are more prone to causing debromination than others. If you are using a hydroxide base, consider switching to a carbonate or phosphate base.

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the hydroxyl group on this compound?

This is a critical question, and the answer depends on your specific reaction conditions and desired outcome.

  • Coupling without Protection: It is often possible to perform the Suzuki coupling without protecting the phenol.[1] In fact, the hydroxyl group can sometimes act as a directing group, influencing the regioselectivity of the reaction.[10] However, the acidic proton of the phenol will be deprotonated by the base, which can affect the reaction kinetics and the solubility of the starting material.

  • When to Consider Protection: If you are experiencing low yields, complex product mixtures, or if your boronic acid is base-sensitive, protecting the phenol may be beneficial.

  • Suitable Protecting Groups: Common protecting groups for phenols that are compatible with Suzuki coupling conditions include methyl (Me), benzyl (Bn), and silyl ethers (e.g., TBDMS). The choice of protecting group will depend on the overall synthetic strategy and the ease of deprotection.

Q2: Which palladium catalyst and ligand should I choose?

The choice of catalyst and ligand is crucial for a successful Suzuki coupling with a challenging substrate like this compound.

  • Palladium Pre-catalysts: Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.[5][6]

  • Ligands:

    • For General Reactivity: Triphenylphosphine (PPh₃) is a standard ligand that works well in many cases.

    • For Challenging Substrates: For sterically hindered or electron-rich aryl bromides, more electron-rich and bulky phosphine ligands such as tricyclohexylphosphine (PCy₃) or Buchwald-type ligands (e.g., SPhos, XPhos) can significantly improve the reaction rate and yield.[5]

  • Catalyst Loading: Typically, a catalyst loading of 1-5 mol% is used. For difficult couplings, a higher catalyst loading may be necessary.

Q3: What is the best base and solvent combination?

The choice of base and solvent are often interdependent.

  • Bases:

    • Inorganic Bases: K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used and effective bases. Cs₂CO₃ is often very effective but is also more expensive. K₃PO₄ is a strong base that can be particularly useful for challenging couplings.

    • Organic Bases: In some cases, organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) can be used, but they are generally less common for Suzuki couplings with aryl halides.

  • Solvents:

    • Ethereal Solvents: 1,4-Dioxane and tetrahydrofuran (THF) are excellent choices.

    • Aromatic Solvents: Toluene can also be used, particularly at higher temperatures.

    • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) is another option, but it can be difficult to remove after the reaction.[6]

    • Aqueous Mixtures: A mixture of an organic solvent with water (e.g., dioxane/water) is often used, as water can facilitate the transmetalation step.[4]

Q4: What is the expected reactivity order of the C-Br bonds?

The C-Br bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the C-F bond due to the much lower C-F bond energy.[11] Therefore, you can expect the Suzuki coupling to occur exclusively at the C-Br positions. The relative reactivity of the C2-Br versus the C4-Br bond will depend on a combination of steric and electronic factors, as discussed in the troubleshooting section.

Experimental Protocols

The following are general starting points for optimizing the Suzuki coupling of this compound. It is highly recommended to perform small-scale test reactions to determine the optimal conditions for your specific boronic acid.

Protocol 1: General Procedure for Mono-Suzuki Coupling
  • To a dry reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Double-Suzuki Coupling
  • To a dry reaction vial, add this compound (1.0 equiv.), the arylboronic acid (2.5 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%), and the base (e.g., Cs₂CO₃, 3.0 equiv.).

  • Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Work-up and purify as described in Protocol 1.

Data Presentation

Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound

ParameterRecommendation for Mono-CouplingRecommendation for Double-CouplingRationale
Boronic Acid (equiv.) 1.1 - 1.22.2 - 3.0Stoichiometry is a key factor in controlling the extent of reaction.
Palladium Catalyst Pd(PPh₃)₄ (2-3 mol%)Pd(dppf)Cl₂ or Pd₂(dba)₃ with a bulky ligand (3-5 mol%)More active catalysts are needed for the less reactive second coupling.
Ligand PPh₃Buchwald-type ligands (e.g., SPhos, XPhos)Bulky, electron-rich ligands promote oxidative addition and reductive elimination.
Base K₂CO₃ or K₃PO₄ (2 equiv.)Cs₂CO₃ or K₃PO₄ (3-4 equiv.)Stronger bases and higher equivalents can drive the reaction to completion.
Solvent 1,4-Dioxane/H₂O (4:1) or TolueneToluene or DMFHigher boiling point solvents are often needed for double coupling.
Temperature 80 - 90 °C100 - 120 °CHigher temperatures increase the reaction rate.

Visualizations

Suzuki_Cycle cluster_legend Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(R')L2 Ar-Pd(II)(R')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(R')L2 Transmetalation (R'-B(OR)2 + Base) Ar-Pd(II)(R')L2->Pd(0)L2 Ar-R' Ar-R' Ar-Pd(II)(R')L2->Ar-R' Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Tree Start Low Yield or No Reaction Q1 Is the reaction completely inert? Start->Q1 A1_yes Degas thoroughly and use fresh, anhydrous solvents. Q1->A1_yes No A1_no Proceed to next check. Q1->A1_no Yes Success Improved Yield A1_yes->Success Q2 Is the catalyst system active? A1_no->Q2 A2_yes Consider the base and temperature. Q2->A2_yes Yes A2_no Use fresh Pd catalyst and phosphine ligand. Q2->A2_no No Q3 Is the base strong enough? A2_yes->Q3 A2_no->Success A3_yes Increase reaction temperature. Q3->A3_yes Yes A3_no Switch to a stronger base (K3PO4 or Cs2CO3). Q3->A3_no No A3_yes->Success A3_no->Success

Sources

Technical Support Center: Synthesis and Purification of 2,4-Dibromo-5-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Dibromo-5-fluorophenol. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the removal of reaction byproducts. The protocols and explanations herein are grounded in established chemical principles to ensure scientific integrity and experimental success.

Understanding the Synthesis: The Genesis of Byproducts

The synthesis of this compound typically proceeds via electrophilic aromatic substitution, where 3-fluorophenol is brominated. The hydroxyl group of the phenol is a potent activating group, directing the incoming bromine electrophiles to the ortho and para positions. However, the high reactivity of the phenol ring often leads to over-bromination, the primary source of impurities in this synthesis.

The intended reaction is as follows:

3-Fluorophenol 3-Fluorophenol This compound This compound 3-Fluorophenol->this compound 2 eq. Br₂ 2,4,6-Tribromo-5-fluorophenol 2,4,6-Tribromo-5-fluorophenol This compound->2,4,6-Tribromo-5-fluorophenol + Br₂ (excess)

Caption: Synthetic pathway and byproduct formation.

The primary byproduct of concern is 2,4,6-Tribromo-5-fluorophenol , which arises from the bromination of the remaining activated ortho position. Additionally, incomplete reaction can leave unreacted 3-fluorophenol or mono-brominated intermediates in the crude product mixture.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and purification of this compound.

Q1: My reaction mixture shows multiple spots on TLC, with one having a very similar Rf to my desired product. How can I identify the major byproduct?

A1: Causality and Identification

The byproduct with a polarity very similar to your product is most likely the over-brominated species, 2,4,6-Tribromo-5-fluorophenol. The addition of a third bromine atom does not drastically alter the polarity compared to the di-bromo product.

Troubleshooting Steps:

  • Co-spotting: If you have a standard of 2,4,6-Tribromophenol (as a proxy), you can co-spot it on a TLC plate with your reaction mixture. While not an exact match, its Rf value relative to other brominated phenols can be indicative.

  • Staining: Use a stain that is sensitive to the number of halogens, although this is less common. A more practical approach is to use a combination of UV visualization and a chemical stain (like potassium permanganate) to differentiate between the spots.

  • Small-Scale Isolation and NMR: If possible, perform a quick small-scale column chromatography to isolate a small amount of the byproduct and run a ¹H NMR. The disappearance of the aromatic proton signal between the two bromine atoms would confirm the tribromo structure.

Q2: I'm struggling to remove the 2,4,6-Tribromo-5-fluorophenol byproduct by recrystallization. What solvent system should I use?

A2: The Science of Recrystallization

The key to a successful recrystallization is to find a solvent system where the desired product and the impurity have significantly different solubilities at high and low temperatures. Since this compound and its tribromo- byproduct have similar polarities, a single solvent recrystallization can be challenging. A mixed-solvent system often provides the necessary solubility differential.

Troubleshooting and Protocol:

A common and effective approach is to use a solvent pair consisting of a "good" solvent (in which both compounds are soluble) and a "poor" solvent (in which both are less soluble). The goal is to find a ratio where the desired product crystallizes out upon cooling, while the more soluble impurity remains in the mother liquor.

Recommended Solvent Systems to Screen:

Solvent SystemRationale
Hexane/Ethyl Acetate A good starting point for moderately polar compounds. The polarity can be fine-tuned by adjusting the ratio.
Ethanol/Water A classic choice for many organic compounds. The high polarity of water can help to precipitate the less polar brominated phenols.[1]
Dichloromethane/Hexane Offers good solubility for many organic compounds in dichloromethane, with hexane acting as the anti-solvent.

Step-by-Step Recrystallization Protocol:

  • Dissolve the crude product in a minimal amount of the hot "good" solvent (e.g., ethyl acetate or ethanol).

  • While the solution is still hot, slowly add the "poor" solvent (e.g., hexane or water) dropwise until the solution becomes slightly cloudy (the point of saturation).

  • Add a few drops of the hot "good" solvent back until the solution becomes clear again.

  • Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.

  • Dry the crystals under vacuum.

Q3: Recrystallization is not giving me the desired purity. How can I set up a column chromatography protocol to separate the dibromo and tribromo byproducts?

A3: Leveraging Polarity Differences in Chromatography

Column chromatography is a powerful technique for separating compounds with small differences in polarity. For this compound and its tribromo- byproduct, silica gel chromatography is the method of choice. The slightly more polar dibromo compound will have a stronger interaction with the polar silica gel and thus elute more slowly than the less polar tribromo compound.

Detailed Column Chromatography Protocol:

  • TLC Analysis: First, determine the optimal mobile phase using TLC. A good mobile phase will give a clear separation between the product and byproduct spots, with the Rf of the desired product around 0.3-0.4. A common mobile phase for brominated phenols is a mixture of hexane and ethyl acetate.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add a layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin eluting the column with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC to determine which contain the purified product.

  • Solvent Gradient (Optional): If the separation is difficult, a gradient elution can be used. Start with a less polar mobile phase (higher hexane content) and gradually increase the polarity by increasing the ethyl acetate content. This will help to first elute the less polar tribromo- byproduct, followed by the desired dibromo- product.

cluster_0 Purification Workflow Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Purity Analysis Purity Analysis Recrystallization->Purity Analysis Check Purity Column Chromatography Column Chromatography Column Chromatography->Purity Analysis Purity Analysis->Column Chromatography <98% Pure Pure this compound Pure this compound Purity Analysis->Pure this compound >98% Pure

Caption: A typical purification workflow.

Q4: How can I confirm the purity and identity of my final product?

A4: Analytical Techniques for Validation

A combination of analytical techniques should be used to confirm the identity and purity of your this compound.

Recommended Analytical Methods:

Analytical TechniquePurposeExpected Results for this compound
¹H NMR Structural confirmation and purity assessment.You should observe distinct signals for the aromatic protons and the hydroxyl proton. The integration of these signals should correspond to the expected number of protons. The absence of signals corresponding to the tribromo- byproduct (specifically the disappearance of one aromatic proton signal) is a key indicator of purity.
¹³C NMR Further structural confirmation.The spectrum should show the expected number of carbon signals for the molecule.
GC-MS Purity assessment and identification of volatile impurities.A single major peak corresponding to the molecular ion of this compound. The mass spectrum will show a characteristic isotopic pattern for two bromine atoms.
HPLC Quantitative purity analysis.A single major peak with a consistent retention time. The area of this peak can be used to calculate the purity of the sample.[2]
Melting Point Physical property confirmation and purity indicator.A sharp and well-defined melting point close to the literature value indicates high purity.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Feasibility of 2-Bromo-5-Fluorophenol Manufacturing: A Synthetic Route Analysis. [Link]

  • Google Patents. (1969). Stabilized 2,4-dibromophenol and its production.
  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • PubChem. (n.d.). 2,4,6-Tribromophenol. [Link]

  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

  • CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

  • ResearchGate. (2022). A-REVIEW-ON-FLASH-CHROMATOGRAPHY-AND-ITS-PHARMACEUTICAL-APPLICATIONS.pdf. [Link]

Sources

Validation & Comparative

Structural Elucidation and Purity Benchmarking: 2,4-Dibromo-5-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of fluorinated bioactive scaffolds, 2,4-Dibromo-5-fluorophenol serves as a critical regioselective intermediate. Its dual bromine handles allow for sequential cross-coupling (e.g., Suzuki-Miyaura), while the fluorine atom modulates metabolic stability and lipophilicity.

However, a common pitfall in sourcing or synthesizing this compound is regioisomeric contamination . The bromination of 3-fluorophenol is directed by the strong ortho/para activating hydroxyl group and the weaker ortho/para directing fluorine. This often results in a mixture of the target (2,4-dibromo-5-fluoro) and its isomers (e.g., 2,4-dibromo-3-fluorophenol or 2,6-dibromo-3-fluorophenol).

This guide provides a definitive protocol to distinguish the target structure from its isomers using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) , moving beyond simple Certificate of Analysis (CoA) checks to rigorous structural proof.

The Comparison: Target vs. Impurities

Unlike standard product comparisons, the critical evaluation here is Regiochemical Purity . A generic "98% Purity" by HPLC is insufficient if the "impurity" is a regioisomer with identical retention time.

Table 1: Structural Differentiators
FeatureTarget: this compound Common Impurity: 2,4-Dibromo-3-fluorophenol Diagnostic Value
Precursor 3-Fluorophenol3-FluorophenolN/A
Substitution Pattern 1-OH, 2-Br, 4-Br, 5-F1-OH, 2-Br, 3-F, 4-BrHigh
Remaining Protons H-3 and H-6H-5 and H-6Critical
Proton Relationship Para to each other (Isolated)Ortho to each other (Adjacent)Definitive (NMR)

F NMR Signal

-105 to -120 ppm (approx)

-105 to -120 ppm (approx)
Low (Shifts overlap)
MS Isotope Pattern 1:2:1 (M, M+2, M+4)1:2:1 (M, M+2, M+4)Low (Identical Mass)

Validation Workflow (Logic Map)

The following diagram outlines the decision tree for accepting a batch of this compound.

ValidationWorkflow Start Crude/Purchased Material MS_Step Step 1: Mass Spectrometry (MS) Check Bromine Count Start->MS_Step Decision_MS Isotope Pattern 1:2:1? MS_Step->Decision_MS Reject_MS REJECT: Mono- or Tribromo species Decision_MS->Reject_MS No NMR_Step Step 2: 1H NMR Analysis (Coupling Constants) Decision_MS->NMR_Step Yes Decision_NMR Are Protons Ortho Coupled? (J ~ 8-9 Hz) NMR_Step->Decision_NMR Impurity_Path YES (Doublet of Doublets) Decision_NMR->Impurity_Path Yes Target_Path NO (Singlet + Doublet) Decision_NMR->Target_Path No Result_Impurity IDENTIFIED IMPURITY: 2,4-Dibromo-3-fluorophenol Impurity_Path->Result_Impurity Result_Target VALIDATED TARGET: This compound Target_Path->Result_Target

Figure 1: Logical workflow for distinguishing the target compound from brominated congeners.

Experimental Protocols & Data Analysis

Step 1: Mass Spectrometry (The Bromine Count)

Before assessing regiochemistry, confirm the presence of exactly two bromine atoms.

  • Method: ESI-MS (Negative Mode) or GC-MS (EI). Phenols ionize well in negative mode (

    
    ).
    
  • Expected Data:

    • Molecular Ion:

      
       (based on 
      
      
      
      Br).
    • Isotope Pattern: The hallmark of a dibromo-compound is the 1:2:1 triplet pattern for the molecular ion cluster.

      • 
         (
        
        
        
        Br +
        
        
        Br)
      • 
         (
        
        
        
        Br +
        
        
        Br)
        
        
        Highest intensity (2x probability).
      • 
         (
        
        
        
        Br +
        
        
        Br)[1]

Technical Insight: If you observe a 1:1 doublet, you have a mono-bromo impurity. If you see a 1:3:3:1 quartet, you have over-brominated (tribromo) material.

Step 2: H NMR Spectroscopy (The Regio-Lock)

This is the definitive step. You must dissolve the sample in a non-exchangeable solvent like


 or 

.
The Target Structure: this compound
  • Proton H-3: Located between two Bromine atoms (positions 2 and 4).

    • Multiplicity: Apparent Singlet (or doublet with small

      
       coupling, 
      
      
      
      6 Hz).
    • Reasoning: It has no adjacent protons.

  • Proton H-6: Located adjacent to Fluorine (position 5) and OH (position 1).

    • Multiplicity:Doublet (

      
       10-12 Hz).
      
    • Reasoning: Large coupling to the ortho-fluorine is characteristic.

  • Key Feature: NO large proton-proton coupling (

    
    ) is observed because H-3 and H-6 are para to each other.
    
The Impurity: 2,4-Dibromo-3-fluorophenol
  • Protons H-5 and H-6: These are adjacent.

  • Multiplicity: Both signals will appear as Doublets (or doublets of doublets due to F-coupling) with a characteristic ortho-coupling constant (

    
     8-9 Hz).
    
Step 3: F NMR (Confirmation)

While chemical shifts can vary with concentration, the coupling pattern in the fluorine spectrum corroborates the proton data.

  • Target: The fluorine signal should appear as a doublet (coupling to H-6) with fine structure (coupling to H-3).

  • Impurity: The fluorine signal would likely be a triplet or doublet of doublets due to coupling with both adjacent protons (if H-2/H-4 were present) or specific long-range interactions distinct from the target.

Synthesis & Purification Implications[2][3]

If your validation identifies the impurity, re-purification is difficult due to similar boiling points and polarities.

  • Recrystallization: Often effective using non-polar solvents (Hexanes/EtOAc mixtures) as the symmetry of the 2,4-dibromo-5-fluoro isomer often leads to higher crystallinity compared to the asymmetric 2,4-dibromo-3-fluoro isomer.

  • Synthesis Adjustment: To ensure the correct isomer, start with 3-bromo-4-fluorophenol and brominate, or use 2,4-dibromo-5-fluoroaniline and convert via diazonium salt hydrolysis, though these routes are more expensive.

References

  • Isotope Patterns in Mass Spectrometry

    • Chemistry Steps.[2] "Isotopes in Mass Spectrometry."[1][3] (Explains the 1:2:1 ratio for dibromo compounds).

  • NMR of Halogenated Phenols

    • Spectral Database for Organic Compounds (SDBS).[4] "1H NMR of 2,4-Dibromophenol and related congeners." (Useful for comparing chemical shift baselines).

  • Fluorine-Proton Coupling Constants

    • Reich, H. J.[5] "Coupling Constants involving Fluorine."[5] University of Wisconsin-Madison. (Authoritative source for

      
       values: 
      
      
      
      ,
      
      
      ).

Sources

Technical Guide: Purity Analysis of Synthesized 2,4-Dibromo-5-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2,4-Dibromo-5-fluorophenol (a critical scaffold for fluorinated bioactive agents) presents a distinct analytical challenge: regioisomerism . The electrophilic bromination of 3-fluorophenol typically yields a mixture of the desired 2,4-isomer alongside 2,6-dibromo, 2-bromo, and 4-bromo byproducts. Standard melting point analysis is insufficient for distinguishing these isomers due to their structural similarity and tendency to form solid solutions.

This guide provides a comparative analysis of analytical methodologies, establishing HPLC with Fluorinated Stationary Phases (PFP) and


F qNMR  as the superior protocols for validating purity in drug development contexts.

Part 1: The Synthesis Context & Impurity Profile

To understand the analytical requirements, one must understand the origin of the impurities. The fluorine atom on the phenol ring exerts a strong directing effect, competing with the hydroxyl group during bromination.

The "Regioisomer Soup"

The primary impurities expected in the crude product are:

  • 2,6-Dibromo-3-fluorophenol: The "over-brominated" thermodynamic sink.

  • 4-Bromo-3-fluorophenol: The mono-brominated intermediate.

  • 2-Bromo-5-fluorophenol: The kinetic mono-brominated product.

Differentiation requires a method capable of resolving subtle dipole and steric differences.

Part 2: Comparative Analysis of Analytical Methods

The following table contrasts the performance of standard industrial methods for this specific fluorinated phenol.

FeatureMethod A: HPLC-UV (PFP Column) Method B:

F qNMR
Method C: GC-MS (Derivatized)
Primary Utility Routine QC & Purification Absolute Purity & Structure Trace Impurity ID
Selectivity High (Shape selectivity for isomers)Extreme (Distinct chemical shifts)Moderate (Isomers often co-elute)
Quantification Relative % (Requires response factors)Absolute (No reference standard needed)Relative % (Variable ionization)
Sample Prep Dissolve & ShootDissolve + Internal StdDerivatization (TMS) required
Throughput High (15 min/run)Medium (10-30 min/run)Low (Prep intensive)
Limit of Detection < 0.05%~0.5%< 0.01%
Expert Insight: Why Standard C18 Columns Fail

Standard C18 (octadecyl) columns separate primarily based on hydrophobicity. Since 2,4-dibromo and 2,6-dibromo isomers have nearly identical LogP values, they often co-elute on C18. Pentafluorophenyl (PFP) phases are recommended here because they utilize


-

interactions and shape selectivity, resolving the isomers based on the accessibility of the aromatic ring.

Part 3: Detailed Experimental Protocols

Protocol A: High-Resolution Separation via HPLC-PFP

Objective: Routine purity check and isomer quantification.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Milli-Q Water + 0.1% Formic Acid (FA)

  • Column: FluoroSep-RP PFP or equivalent (150 mm x 4.6 mm, 3-5 µm)

Workflow:

  • Sample Prep: Dissolve 10 mg of synthesized product in 10 mL of 50:50 Water:MeCN. Filter through a 0.22 µm PTFE filter.

  • Mobile Phase:

    • Solvent A: Water + 0.1% FA

    • Solvent B: Acetonitrile + 0.1% FA

  • Gradient Profile:

    • T=0 min: 30% B

    • T=15 min: 85% B (Linear ramp)

    • T=15.1 min: 30% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min[1][2][3]

  • Detection: UV at 286 nm (Phenol absorption max) and 254 nm.

Data Interpretation: The PFP phase typically retains the 2,4-isomer longer than the 2,6-isomer due to the specific interaction of the fluorine-lined pores with the less sterically hindered 4-position bromine.

Protocol B: Self-Validating Purity via F qNMR

Objective: Absolute purity determination without a reference standard of the analyte.

Theory:


F NMR is superior to 

H NMR for this application because the spectrum is "clean"—only the product and fluorinated impurities appear. The chemical shift range for fluorophenols is vast (~-110 to -170 ppm), preventing peak overlap.

Reagents:

  • Solvent: DMSO-d6 or CDCl3 (DMSO prevents hydroxyl proton exchange broadening).

  • Internal Standard (IS):

    
    -Trifluorotoluene  (Shift: -63 ppm) or 4-Fluorobenzoic acid . Must be high purity (>99.9%).
    

Workflow:

  • Gravimetric Prep: Accurately weigh ~20 mg of the sample (

    
    ) and ~10 mg of the Internal Standard (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition Parameters (CRITICAL):

    • Pulse Angle: 90°

    • Spectral Width: Covers -50 to -200 ppm.

    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      . (Fluorine
      
      
      can be 2-5 seconds; set
      
      
      to ensure 99.9% magnetization recovery).
    • Scans: 32 or 64 (sufficient for S/N > 150).

Calculation:



Where:

  • 
     = Integrated Area
    
  • 
     = Number of Fluorine atoms (1 for analyte, 3 for Trifluorotoluene)
    
  • 
     = Molecular Weight[4]
    
  • 
     = Mass weighed
    
  • 
     = Purity of Internal Standard
    

Part 4: Visualizations

Diagram 1: Analytical Decision Matrix

This workflow guides the researcher on which method to deploy based on the stage of synthesis.

AnalyticalWorkflow Start Crude Reaction Mixture Check1 Is the mixture complex? Start->Check1 HPLC Method A: HPLC-PFP (Qualitative Profile) Check1->HPLC Yes (Regioisomers present) FinalCheck Final Product Candidate Check1->FinalCheck No (Looks clean) Purify Purification Step (Recrystallization/Column) HPLC->Purify Identify Impurities Purify->FinalCheck qNMR Method B: 19F qNMR (Absolute Purity) FinalCheck->qNMR Primary Validation GCMS Method C: GC-MS (Trace Organic Volatiles) FinalCheck->GCMS Secondary (Solvents/Trace) Release Release for Downstream Synthesis qNMR->Release Purity > 98% GCMS->Release

Caption: Analytical workflow prioritizing HPLC for initial profiling and qNMR for final absolute purity certification.

Diagram 2: Regioisomer Formation Logic

Understanding the chemistry helps predict the impurities seen in the HPLC/NMR traces.

SynthesisPath SM 3-Fluorophenol (Starting Material) Ortho 2-Bromo-5-fluorophenol (Kinetic Product) SM->Ortho Ortho-substitution Para 4-Bromo-3-fluorophenol (Alternative Mono) SM->Para Para-substitution Br2 Brominating Agent (Br2 or NBS) Target This compound (TARGET) Ortho->Target + Br (Para to OH) Over 2,6-Dibromo-3-fluorophenol (Impurity - Thermodynamic) Ortho->Over + Br (Ortho to OH) Para->Target + Br (Ortho to OH)

Caption: Electrophilic substitution pathway showing how the 2,6-dibromo impurity arises as a competitive byproduct.

References

  • National Institutes of Health (NIH). (2023). Head-to-Head Comparison of HPLC versus qNMR for Quantitative Analysis. PubMed. Retrieved from [Link]

  • LCGC International. (2025). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

Sources

A Comparative Guide to the Cytotoxicity of Substituted Bromophenols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the cytotoxic effects of various substituted bromophenols, offering valuable insights for researchers, scientists, and professionals engaged in drug development and toxicology. By synthesizing experimental data and elucidating the underlying molecular mechanisms, this document serves as a practical resource for understanding the structure-activity relationships that govern the toxicity of this important class of compounds.

Introduction: The Dual Nature of Bromophenols

Bromophenols are a class of halogenated organic compounds found both as natural products in marine organisms and as synthetic chemicals used in various industrial applications, including as flame retardants and intermediates in chemical synthesis.[1][2] Their prevalence in the environment and their diverse biological activities have made them a subject of significant scientific interest. While some bromophenol derivatives exhibit promising therapeutic potential, including anticancer and antioxidant properties, their inherent cytotoxicity necessitates a thorough understanding of their toxicological profiles.[3][4] This guide focuses on dissecting the cytotoxic properties of substituted bromophenols, providing a comparative analysis to aid in the assessment of their potential risks and therapeutic applications.

Structure-Activity Relationship: How Bromine Substitution Dictates Cytotoxicity

The cytotoxic potential of bromophenols is intrinsically linked to the number and position of bromine atoms on the phenol ring. Experimental evidence consistently demonstrates that an increase in the degree of bromination correlates with enhanced cytotoxicity.[5][6] This trend is likely attributable to the increased lipophilicity and altered electronic properties conferred by additional bromine substituents, which can facilitate membrane interaction and the generation of reactive oxygen species (ROS).

A study on halophenolic disinfection byproducts in HepG2 cells revealed that with the same halogen substituent, compounds with more substitution sites were more cytotoxic.[5] For instance, 2,4,6-tribromophenol (2,4,6-TBP) generally exhibits greater toxicity than its di- and mono-brominated counterparts.[6] This principle is a critical consideration in the design and evaluation of bromophenol-containing compounds for any biological application.

Comparative Cytotoxicity Data

To provide a clear quantitative comparison, the following table summarizes the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values of various substituted bromophenols against different cell lines. These values are indicative of the compound's potency in inducing cell death.

CompoundCell LineAssayEndpointIC50/EC50 (µM)Reference
2,4-Dibromophenol (2,4-DBP) PC12Patch ClampCalcium Channel Current Reduction45[2]
Tetrahymena pyriformisGrowth InhibitionCell Growth~39.7 (9.97 mg/L)[6]
2,6-Dibromophenol (2,6-DBP) Daphnia magnaAcute ToxicityImmobilization~11.0 (2.78 mg/L)[7]
2,4,6-Tribromophenol (2,4,6-TBP) PC12Patch ClampCalcium Channel Current Reduction28[2]
Tetrahymena pyriformisGrowth InhibitionCell Growth~8.9 (2.95 mg/L)[6]
Daphnia magnaAcute ToxicityImmobilization~4.7 (1.57 mg/L)[7]
Pentabromophenol (PBP) Human PBMCsApoptosis AssayApoptosis Induction> 2,4,6-TBP[8]

Note: IC50 and EC50 values can vary depending on the cell line, exposure time, and specific assay conditions. The data presented here is for comparative purposes.

Molecular Mechanisms of Bromophenol-Induced Cytotoxicity

The cytotoxic effects of substituted bromophenols are primarily mediated through two interconnected molecular pathways: the induction of oxidative stress and the activation of apoptosis.

Oxidative Stress

Many bromophenols, with the exception of some less substituted compounds like 2-bromophenol, have been shown to significantly increase the levels of reactive oxygen species (ROS) in cells.[5] This oxidative stress disrupts cellular homeostasis, leading to damage of lipids, proteins, and DNA, which can ultimately trigger cell death pathways.

Apoptosis: The Programmed Cell Death Cascade

A substantial body of evidence points to apoptosis, or programmed cell death, as a key mechanism of bromophenol-induced cytotoxicity. Studies on compounds like 2,4,6-TBP and pentabromophenol have demonstrated their ability to induce apoptosis in human peripheral blood mononuclear cells (PBMCs).[8] The apoptotic process is orchestrated by a family of cysteine proteases known as caspases and can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.

Research indicates that the mitochondrial pathway is predominantly involved in apoptosis induced by bromophenols.[8] This pathway is initiated by cellular stress, leading to changes in the mitochondrial membrane potential, the release of pro-apoptotic factors like cytochrome c, and the subsequent activation of caspase-9 and effector caspases such as caspase-3.[9] Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and chromatin condensation.[9]

The following diagram illustrates the proposed signaling pathway for bromophenol-induced apoptosis:

Bromophenol_Apoptosis_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm Bromophenol Substituted Bromophenol ROS ROS Generation (Oxidative Stress) Bromophenol->ROS MAPK MAPK Pathway (e.g., JNK, p38) Bromophenol->MAPK Mitochondrion Mitochondrion ROS->Mitochondrion Mitochondrial Dysfunction Caspase9 Activated Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Caspase3 Activated Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Cleavage of cellular substrates MAPK->Mitochondrion

Caption: Proposed signaling pathway of bromophenol-induced apoptosis.

Experimental Protocols for Assessing Cytotoxicity

To ensure the reliability and reproducibility of cytotoxicity data, standardized experimental protocols are essential. This section details the methodologies for three commonly used assays to evaluate the cytotoxic effects of substituted bromophenols. The choice of a Chinese Hamster Ovary (CHO) cell line is often favored in toxicological studies due to its robustness, genetic stability, and relevance in biopharmaceutical production.[10][11]

Experimental Workflow Overview

The following diagram outlines the general workflow for assessing the cytotoxicity of substituted bromophenols.

Cytotoxicity_Workflow A Cell Seeding (e.g., CHO cells in 96-well plates) B Treatment with Substituted Bromophenols (24-72h) A->B C Cytotoxicity/Viability Assays B->C D MTT Assay (Metabolic Activity) C->D Option 1 E LDH Assay (Membrane Integrity) C->E Option 2 F Flow Cytometry (Apoptosis - Annexin V/PI) C->F Option 3 G Data Analysis (IC50/EC50 Determination) D->G E->G F->G

Caption: General workflow for cytotoxicity assessment.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed CHO cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the substituted bromophenols and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method that quantifies the amount of LDH released from damaged cells into the culture medium, serving as a marker of cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each supernatant sample in a new 96-well plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).

Annexin V/PI Apoptosis Assay by Flow Cytometry

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of propidium iodide (PI) by cells with compromised membranes.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed CHO cells in a 6-well plate and treat with the desired concentrations of bromophenols for the appropriate duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, detecting FITC fluorescence (for Annexin V) and PI fluorescence.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Conclusion and Future Directions

The cytotoxicity of substituted bromophenols is a complex phenomenon governed by their chemical structure. The degree of bromination is a key determinant of their toxic potential, with higher substitution generally leading to increased cytotoxicity. The primary mechanisms of cell death involve the induction of oxidative stress and the activation of the mitochondrial pathway of apoptosis.

For researchers and drug development professionals, a thorough understanding of these structure-activity relationships and molecular mechanisms is crucial for both hazard assessment of environmental contaminants and the rational design of novel therapeutic agents. Future research should focus on elucidating the specific roles of different signaling pathways, such as the MAPK pathway, in mediating the cellular response to various bromophenol congeners. This will undoubtedly contribute to a more comprehensive toxicological profile of this important class of compounds.

References

  • Cotas, J., Leandro, A., Pacheco, D., Gonçalves, A.M.M., & Pereira, L. (2020). A Comprehensive Review of the Nutraceutical and Therapeutic Applications of Red Seaweeds (Rhodophyta). Life, 10(1), 19. Available from: [Link]

  • Bickmeyer, U., Hassenklöver, T., & Assmann, M. (2008). The marine secondary metabolites 2,4-dibromophenol and 2,4,6-tribromophenol differentially modulate voltage dependent ion currents in neuroendocrine (PC12) cells. Toxicology in Vitro, 22(5), 1259-1265. Available from: [Link]

  • Li, B., Zhang, Y., Wang, Y., Zhang, Y., & Wang, J. (2021). Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests. Journal of Toxicology, 2021, 6688393. Available from: [Link]

  • Li, X., Ding, S., Li, Y., Chen, J., & Li, H. (2021). Comparative cytotoxicity, endocrine-disrupting effects, oxidative stress of halophenolic disinfection byproducts and the underlying molecular mechanisms revealed by transcriptome analysis. Journal of Hazardous Materials, 403, 123621. Available from: [Link]

  • Liu, M., Hansen, P. E., & Lin, X. (2011). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 9(7), 1273–1292. Available from: [Link]

  • Dong, J., et al. (2020). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 18(11), 549. Available from: [Link]

  • Barańska, A., Sicińska, P., & Michałowicz, J. (2022). Apoptosis-Inducing Potential of Selected Bromophenolic Flame Retardants 2,4,6-Tribromophenol and Pentabromophenol in Human Peripheral Blood Mononuclear Cells. Molecules, 27(16), 5056. Available from: [Link]

  • Schultz, T. W., & Sinks, G. D. (1991). Comparative toxicity and structure-activity in Chlorella and Tetrahymena: Monosubstituted phenols. Environmental Toxicology and Chemistry, 10(7), 897-904. Available from: [Link]

  • Wang, G., et al. (2021). Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications. Marine Drugs, 19(4), 205. Available from: [Link]

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  • evitria AG. (2024). 7 reasons for us to choose Chinese hamster ovary (CHO) cells for recombinant protein production. Available from: [Link]

  • Patsnap. (2023). Why CHO Cells Dominate Biopharmaceutical Production. Available from: [Link]

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  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available from: [Link]

  • OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Available from: [Link]

  • Bioo Scientific. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Available from: [Link]

  • University of Massachusetts Medical School. (n.d.). The Annexin V Apoptosis Assay. Available from: [Link]

  • Santacruz-Márquez, R., et al. (2021). Understanding MAPK Signaling Pathways in Apoptosis. International Journal of Molecular Sciences, 22(21), 11596. Available from: [Link]

  • Bio-Rad. (n.d.). Apoptosis Induction and Detection. Available from: [Link]

  • ResearchGate. (n.d.). 2,4,6-Tribromophenol and other simple brominated phenols. Available from: [Link]

  • ResearchGate. (n.d.). IC50 values of selected bromophenol derivatives against five human cancer cell lines. Available from: [Link]

  • MDPI. (2021). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. Available from: [Link]

  • MDPI. (2020). Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. Available from: [Link]

  • PubMed. (2010). Targeting the Mitogen-Activated Protein Kinase Pathway: Physiological Feedback and Drug Response. Available from: [Link]

  • bioRxiv. (2023). MAPK Pathway Inhibition Reshapes Kinase Chemical Probe Reactivity Reflecting Cellular Activation States. Available from: [Link]

  • ResearchGate. (n.d.). MAPK activation and cytotoxicity in response to low-concentration... Available from: [Link]

  • Preprints.org. (2023). Geopropolis from Melipona orbignyi and Melipona quadrifasciata anthidioides Enhances Oxidative Stress Resistance and Lifespan in Caenorhabditis elegans. Available from: [Link]

  • PubMed Central (PMC). (2014). Induction of Apoptosis of 2,4′,6-Trihydroxybenzophenone in HT-29 Colon Carcinoma Cell Line. Available from: [Link]

  • International Journal of Biomedical and Pharmaceutical Sciences. (2023). APOPTOSIS: PATHWAYS OF PROGRAMMED CELL DEATH A REVIEW. Available from: [Link]

  • PubMed Central (PMC). (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available from: [Link]

  • PubMed. (2021). Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests. Available from: [Link]

  • BioTC. (2023). What Are CHO Cells?. Available from: [Link]

  • PatSnap. (2023). Why CHO Cells Dominate Biopharmaceutical Production. Available from: [Link]

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A Comparative Benchmarking Guide to the Synthesis of 2,4-Dibromo-5-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2,4-Dibromo-5-fluorophenol in Modern Chemistry

This compound is a key structural motif in a variety of pharmacologically active molecules and functional materials. The precise arrangement of its bromine and fluorine substituents on the phenol ring offers a unique combination of lipophilicity, metabolic stability, and reactive handles for further chemical transformations. As such, the efficient and selective synthesis of this compound is of paramount importance to researchers in drug discovery and materials science. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, offering a critical evaluation of their respective advantages and limitations, supported by experimental insights.

Methodology Overview: Two Competing Pathways

The synthesis of this compound is primarily approached through two distinct strategies:

  • Route A: Electrophilic Aromatic Substitution via the direct dibromination of a fluorinated phenol precursor.

  • Route B: Multi-step Synthesis culminating in a Sandmeyer Reaction from a corresponding aniline derivative.

This guide will dissect each route, providing a detailed analysis of the underlying chemical principles, step-by-step experimental protocols, and a comparative summary of their performance based on key metrics such as yield, purity, scalability, and safety.

Route A: Direct Dibromination of 3-Fluorophenol

The direct bromination of an aromatic ring is a classic and often straightforward approach to halogenated compounds. In the case of this compound, the logical starting material is 3-fluorophenol.

Causality of Experimental Choices: Navigating Regioselectivity

The success of this route hinges on controlling the regioselectivity of the electrophilic aromatic substitution. The hydroxyl group of 3-fluorophenol is a powerful activating ortho-, para-director, strongly favoring the substitution of incoming electrophiles at positions 2, 4, and 6. The fluorine atom at position 3, while deactivating overall due to its high electronegativity, also acts as an ortho-, para-director. The interplay of these directing effects is crucial. The strong activating effect of the hydroxyl group is expected to dominate, making the positions ortho and para to it the most reactive. Therefore, positions 2, 4, and 6 are the primary sites for bromination. Achieving the desired 2,4-dibromo substitution pattern requires careful control of reaction conditions to prevent the formation of other isomers, such as 2,6-dibromo-3-fluorophenol, and to avoid over-bromination to the tribromo- derivative.

The choice of brominating agent and solvent system is critical in modulating the reactivity and selectivity of the reaction. While elemental bromine (Br₂) is a common choice, its high reactivity can lead to a mixture of products. Alternative, milder brominating agents can offer better control.

Experimental Protocol: A Representative Procedure for Dibromination

The following protocol is a generalized procedure adapted from standard phenol bromination methods and should be optimized for the specific case of 3-fluorophenol.

Materials:

  • 3-Fluorophenol

  • Elemental Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Solvent (e.g., Dichloromethane, Acetic Acid)

  • Sodium bisulfite or Sodium thiosulfate solution (for quenching)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and safety equipment

Procedure:

  • Dissolution: Dissolve 3-fluorophenol (1 equivalent) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Bromination: Slowly add a solution of bromine (2.1 equivalents) in the same solvent to the cooled solution of 3-fluorophenol over a period of 1-2 hours, while maintaining the temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium bisulfite or sodium thiosulfate until the reddish-brown color of bromine disappears.

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize any acidic byproducts. Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to isolate the desired this compound.

Data Presentation: Performance Metrics
ParameterRoute A: Direct Dibromination of 3-Fluorophenol
Starting Material 3-Fluorophenol
Key Reagents Bromine or N-Bromosuccinimide
Number of Steps 1
Typical Yield Variable, highly dependent on reaction conditions and purification efficiency. Often moderate due to isomer formation.
Purity Challenges Separation from isomeric byproducts (e.g., 2,6-dibromo-3-fluorophenol) can be challenging.
Scalability Potentially scalable, but control of exotherms and purification can be difficult on a large scale.
Safety Considerations Use of highly corrosive and toxic bromine requires a well-ventilated fume hood and appropriate personal protective equipment.
Logical Workflow for Route A

Route_A start 3-Fluorophenol bromination Dibromination (Br2 or NBS) start->bromination Electrophilic Aromatic Substitution workup Quenching & Work-up bromination->workup purification Purification (Chromatography/Recrystallization) workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via direct dibromination.

Route B: Multi-step Synthesis via Sandmeyer Reaction

An alternative and potentially more selective approach involves a multi-step synthesis starting from a readily available aniline, culminating in a Sandmeyer reaction to introduce the hydroxyl group. A plausible precursor is 2,4-dibromo-5-fluoroaniline.

Causality of Experimental Choices: Strategic Precursor Synthesis and Diazotization

This route offers the advantage of building the desired substitution pattern in a more controlled, stepwise manner, often leading to a single, pure final product. The synthesis of the key intermediate, 2,4-dibromo-5-fluoroaniline, can be achieved from precursors like 4-fluoroaniline through a sequence of protection, nitration, bromination, and reduction steps, as outlined in patent literature[1].

The cornerstone of this route is the Sandmeyer reaction, a versatile method for converting an aromatic amino group into a wide range of functionalities, including a hydroxyl group[2]. The reaction proceeds via the formation of a diazonium salt from the aniline precursor, followed by its decomposition in the presence of a copper catalyst or by simple heating in an aqueous acidic solution to yield the corresponding phenol[3]. For sterically hindered anilines, such as 2,4-dibromo-5-fluoroaniline, the conditions for both diazotization and the subsequent hydrolysis of the diazonium salt need to be carefully optimized to achieve high yields and avoid side reactions.

Experimental Protocol: A Representative Multi-step Procedure

This protocol outlines the final two key steps: the bromination of a suitable precursor to form 2,4-dibromo-5-fluoroaniline and its subsequent conversion to the target phenol via a Sandmeyer reaction.

Part 1: Synthesis of 2,4-Dibromo-5-fluoroaniline (Illustrative)

A detailed, multi-step synthesis of 2-bromo-5-fluoroaniline from 4-fluoroaniline is described in patent CN112110824A[1]. Further bromination would be required to obtain the 2,4-dibromo-5-fluoroaniline intermediate.

Part 2: Sandmeyer Reaction of 2,4-Dibromo-5-fluoroaniline

Materials:

  • 2,4-Dibromo-5-fluoroaniline

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Copper(I) oxide (Cu₂O) or Copper(II) sulfate (CuSO₄) (optional, for catalyzed reaction)

  • Water

  • Standard laboratory glassware and safety equipment

Procedure:

  • Diazotization:

    • Suspend 2,4-dibromo-5-fluoroaniline (1 equivalent) in a mixture of concentrated sulfuric acid and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C.

    • Stir the mixture for an additional 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Hydrolysis of the Diazonium Salt:

    • Thermal Method: Slowly and carefully add the cold diazonium salt solution to a boiling aqueous solution of sulfuric acid. The phenol will often steam distill and can be collected.

    • Copper-Catalyzed Method: Add the diazonium salt solution to a solution of copper(II) sulfate in water at room temperature or slightly elevated temperatures.

  • Work-up:

    • After the reaction is complete (cessation of nitrogen evolution), cool the reaction mixture.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic extract with water and then with a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Concentrate the solvent under reduced pressure.

    • Purify the crude this compound by column chromatography or recrystallization.

Data Presentation: Performance Metrics
ParameterRoute B: Multi-step Synthesis via Sandmeyer Reaction
Starting Material e.g., 4-Fluoroaniline
Key Reagents Nitrating agents, Brominating agents, Reducing agents, Sodium nitrite, Sulfuric acid
Number of Steps Multiple (typically 4-5 steps)
Overall Yield Can be higher and more reproducible than Route A if each step is optimized.
Purity Challenges Purification of intermediates at each step is necessary. The final product is generally of high purity.
Scalability Can be more amenable to scaling as each step is a well-defined transformation.
Safety Considerations Involves the use of strong acids, nitrating agents, and the potentially unstable diazonium salt intermediate, which requires careful temperature control.
Logical Workflow for Route B

Route_B start Aniline Precursor intermediate Multi-step Synthesis (e.g., bromination) start->intermediate aniline 2,4-Dibromo-5- fluoroaniline intermediate->aniline diazotization Diazotization (NaNO2, H2SO4) aniline->diazotization sandmeyer Sandmeyer Reaction (Hydrolysis) diazotization->sandmeyer product 2,4-Dibromo-5- fluorophenol sandmeyer->product

Caption: Workflow for the synthesis of this compound via a multi-step route culminating in a Sandmeyer reaction.

Comparative Analysis and Recommendations

FeatureRoute A: Direct DibrominationRoute B: Multi-step Synthesis via Sandmeyer Reaction
Simplicity High (single step)Low (multiple steps)
Selectivity & Purity Moderate to Low (risk of isomers)High (controlled synthesis)
Overall Yield Variable and potentially lower Potentially higher and more reproducible
Development Time Shorter (for initial trials)Longer (requires optimization of multiple steps)
Scalability Challenging (purification)More straightforward
Cost of Goods Potentially lower due to fewer stepsPotentially higher due to more reagents and steps

Recommendations for Selection:

  • For rapid, small-scale synthesis and initial screening , where absolute purity is not the primary concern, Route A (Direct Dibromination) may be a suitable starting point due to its simplicity. However, significant effort in optimizing the reaction conditions and developing an efficient purification method will be necessary.

  • For the synthesis of high-purity material for late-stage drug development, cGMP manufacturing, or applications requiring stringent purity specifications , Route B (Multi-step Synthesis via Sandmeyer Reaction) is the recommended approach. Although more complex, it offers superior control over the final product's purity and is generally more scalable and reproducible.

Conclusion

The synthesis of this compound presents a choice between a direct, albeit potentially unselective, one-step approach and a more complex but highly controlled multi-step route. The selection of the optimal method will depend on the specific requirements of the research or development program, including the desired purity, scale, and available resources. This guide provides the foundational knowledge and experimental frameworks to enable an informed decision and to facilitate the successful synthesis of this valuable chemical building block.

References

  • A method for preparing 2-bromo-5-fluoroaniline. CN112110824A.
  • Process for the production of substituted bromobenzenes. US8088960B2.
  • Reactions of Diazonium Salts. Chemistry LibreTexts.
  • Arom
  • Sandmeyer reaction. Wikipedia.

Sources

Safety Operating Guide

Personal protective equipment for handling 2,4-Dibromo-5-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 2,4-Dibromo-5-fluorophenol CAS: 2369-34-8

CAS: 2369-34-8 | Molecular Formula: C₆H₃Br₂FO[1][2][3][4]

Executive Directive: The "Silent Penetrator" Hazard

Do not treat this compound as a standard organic solid. this compound combines the corrosive properties of phenols with the enhanced lipophilicity of halogenated hydrocarbons. This structural combination allows the molecule to penetrate nitrile gloves and human skin rapidly, often acting as a local anesthetic that masks the initial pain of a chemical burn.

Core Safety Axiom: Nitrile gloves provide splash protection only . They are permeable to halogenated phenols within minutes. For all direct handling, you must utilize a multi-barrier approach.

Personal Protective Equipment (PPE) Matrix

The following matrix dictates the mandatory PPE based on the operational phase.

Glove Selection Logic (Critical)

Standard nitrile gloves (4 mil) have a breakthrough time of <5 minutes for halogenated phenols.

  • Primary Barrier: Silver Shield® (Laminate) or Butyl Rubber.

  • Secondary Barrier: Nitrile (worn over the laminate for dexterity and grip).

Operational PhaseRespiratory ProtectionHand ProtectionEye & Face ProtectionBody Protection
Solids Handling (Weighing, Aliquoting)P100 / N95 (If outside biosafety cabinet)Double Nitrile (Outer: 8 mil, Inner: 4 mil)Change every 15 minsSafety Goggles (Vented, ANSI Z87.1)Lab Coat (Buttoned to neck) + Tyvek Sleeves
Solution Prep (Dissolving in DMSO/EtOH)Fume Hood (Sash at 18")Laminate Liner (Silver Shield) + Nitrile Outer Face Shield + Safety GogglesChemical Apron (Rubber/Neoprene) over Lab Coat
Spill Cleanup (>100 mg or >5 mL)Full-Face Respirator (Organic Vapor/Acid Gas Cartridge)Butyl Rubber (>14 mil thickness)Full-Face Respirator (Integrated eye protection)Tyvek Suit (Impervious Coverall)

Operational Workflow: Safe Handling Protocol

A. Preparation & Engineering Controls[6]
  • Designated Area: Establish a "Hot Zone" within a certified chemical fume hood.

  • Neutralization Station: Pre-position a PEG 400 (Polyethylene Glycol) wash bottle and absorbent pads before opening the vial. Water is ineffective for initial decontamination due to the compound's lipophilicity.

  • Static Control: Halogenated phenol crystals can be static-prone. Use an anti-static gun or ionizer bar during weighing to prevent "flying powder."

B. Solubilization Protocol
  • Solvent Choice: Soluble in Ethanol, DMSO, and Ether.

  • Exotherm Warning: Dissolution in alcohols may generate mild heat. Add solvent slowly to the solid.

  • Vessel: Use borosilicate glass (Type I). Avoid low-density polyethylene (LDPE) for long-term storage as halogenated phenols can migrate through plastics.

C. Visualized Workflow (DOT Diagram)

SafeHandling cluster_emergency Emergency Trigger Start Start: Handling this compound CheckPPE Verify PPE: Laminate Gloves + Face Shield Start->CheckPPE HoodCheck Fume Hood Check: Flow > 100 fpm? CheckPPE->HoodCheck Weighing Weighing Phase: Use Anti-Static Gun Closed Balance Door HoodCheck->Weighing Pass Solubilization Solubilization: Add Solvent to Solid (Prevent Splash) Weighing->Solubilization Waste Disposal: Segregate as Halogenated Organic Solubilization->Waste Spill Spill/Exposure? Solubilization->Spill Accident PEG Apply PEG 400 (Do NOT use water first) Spill->PEG

Figure 1: Operational decision flow emphasizing the critical PEG 400 intervention point.

Emergency Response & First Aid

Standard water flushing is DANGEROUSLY SLOW for phenols. The hydrophobic nature of this compound requires a solvent-based decontamination first.

Skin Contact (The "PEG Protocol")
  • Immediate Action: Do NOT rinse with water initially. Water causes the phenol to bead up and spread, increasing absorption surface area.

  • Decontaminate: Immediately swab the area with Polyethylene Glycol 300 or 400 (PEG) .

    • Mechanism:[5] PEG solubilizes the phenol and draws it out of the skin layers.

    • Duration: Continue swabbing with fresh PEG-soaked pads for at least 15 minutes or until the "soapy" feeling of the phenol is gone.

  • Secondary Flush: Only after PEG treatment, flush with massive amounts of water for 15 minutes.

  • Medical: Seek evaluation. Phenol absorption can cause delayed systemic toxicity (arrhythmia, kidney failure).

Spill Management
  • Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (soaked in PEG or dilute bicarb) and scoop into a waste container.

  • Liquid Spill: Absorb with vermiculite or specific "Organic" spill pads. Do not use standard paper towels as they may degrade or allow rapid evaporation.

Disposal Logistics

Segregation is vital to prevent dangerous reactions with oxidizers.

Waste StreamClassificationContainer Requirements
Primary Waste Halogenated Organic SolventHDPE or Glass Carboy (Amber)
Contaminated Solids Hazardous Solid WasteDouble-bagged (thick poly bag)
Sharps Chemically Contaminated SharpsRigid plastic container, labeled "Phenol Contaminated"

Disposal Prohibition: Never mix with strong oxidizers (Nitric Acid, Peroxides) or strong bases. The reaction can be violently exothermic.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2,4-Dibromophenol (Isomer Read-Across). Retrieved from

  • Princeton University EHS. (2023). Phenol First Aid and Handling Guidelines. Retrieved from

  • Ansell. (2023). Chemical Glove Resistance Guide (Permeation Charts). Retrieved from

  • PubChem. (2024). Compound Summary: this compound (CAS 2369-34-8).[1][2][3][4][6][7][8] Retrieved from

  • Yale University EHS. (2022). Standard Operating Procedure: Phenol and Phenolic Compounds. Retrieved from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.